4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSVCXCLEDNCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352865 | |
| Record name | 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66742-56-1 | |
| Record name | 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
CAS Number: 66742-56-1
This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and known biological context, drawing from available scientific literature.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 66742-56-1 | [1][2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | |
| Melting Point | 92 °C | [2] |
| Boiling Point (Predicted) | 422.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The following protocol is based on established methodologies.[3]
Materials and Reagents:
-
3,4-Dihydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
A mixture of 3,4-dihydroxybenzaldehyde, 3,4-dichlorobenzyl chloride, sodium bicarbonate, and a catalytic amount of sodium iodide in dimethylformamide is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by partitioning between ethyl acetate and water. The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a solid.
Spectroscopic Data
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the aldehyde proton (around δ 9.8-10.0 ppm), aromatic protons for the benzaldehyde and dichlorobenzyl rings (in the range of δ 6.9-7.8 ppm), and a singlet for the benzylic methylene protons (around δ 5.1 ppm).
-
¹³C NMR (CDCl₃): Key signals would be observed for the aldehyde carbonyl carbon (around δ 191 ppm), aromatic carbons, and the benzylic methylene carbon (around δ 70 ppm).
-
IR (KBr): Characteristic absorption bands would be expected for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-O ether linkages.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Signaling Pathways
Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of this compound is limited in the public domain. However, research on related benzaldehyde derivatives provides insights into its potential pharmacological profile.
Potential Antifungal Activity:
Studies on various benzaldehyde derivatives have demonstrated their potential as antifungal agents. The proposed mechanism of action involves the disruption of cellular antioxidation systems in fungi.[4] It is hypothesized that these compounds act as redox-active agents, leading to an imbalance in cellular redox homeostasis, which can inhibit fungal growth.[4] Some benzaldehydes have also been shown to enhance the efficacy of conventional antifungal drugs, a phenomenon known as chemosensitization.[4]
Potential Anti-inflammatory Activity:
Certain benzaldehyde derivatives have been investigated for their anti-inflammatory properties. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators in macrophages. While a specific signaling pathway for this compound has not been elucidated, related compounds have been shown to modulate pathways such as the NF-κB signaling cascade.
Potential Modulation of the Sonic Hedgehog Signaling Pathway:
Research on other benzaldehyde derivatives, specifically 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, has indicated their ability to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This activation has been linked to protective effects against cellular stress and apoptosis.[5]
Experimental Workflows and Logical Relationships
To investigate the potential biological activities of this compound, a series of logical experimental workflows can be proposed.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.
The proposed workflow begins with the synthesis and rigorous characterization of the compound. Following confirmation of its identity and purity, the compound would undergo a battery of biological screens to assess its potential antifungal, anti-inflammatory, and cytotoxic activities. Promising results from these initial screens would then warrant more in-depth studies to elucidate the underlying mechanism of action, including the investigation of its effects on specific signaling pathways.
Caption: Potential signaling pathways that may be modulated by this compound based on related compounds.
This diagram illustrates the potential interaction of the compound with the Sonic Hedgehog and NF-κB signaling pathways. Based on literature for other benzaldehydes, it is hypothesized that this compound could potentially activate the Shh pathway, leading to the activation of Gli transcription factors, or inhibit the NF-κB pathway by preventing the degradation of IκB. These proposed interactions require experimental validation.
References
- 1. This compound CAS#: 66742-56-1 [amp.chemicalbook.com]
- 2. This compound CAS#: 66742-56-1 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of the Molecular Weight of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for determining the molecular weight of the chemical compound 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The document outlines the molecular formula and the atomic weights of its constituent elements, culminating in a precise calculation of its molecular weight.
Chemical Identity
This formula indicates that each molecule of the compound is composed of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.
Atomic Weight of Constituent Elements
The calculation of the molecular weight is based on the atomic weights of each element present in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 6 | 12.011[3][4][5][6] |
| Hydrogen | H | 1 | 1.008[7][8][9][10][11] |
| Chlorine | Cl | 17 | 35.453[12][13][14][15][16] |
| Oxygen | O | 8 | 15.999[17][18][19][20][21] |
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation for C₁₄H₁₀Cl₂O₂ is as follows:
-
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of O atoms × Atomic Weight of O)
-
MW = (14 × 12.011) + (10 × 1.008) + (2 × 35.453) + (2 × 15.999)
-
MW = 168.154 + 10.080 + 70.906 + 31.998
-
MW = 281.138 g/mol
Summary of Molecular Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molar Mass | 281.138 g/mol |
| Exact Mass | 280.0057849 Da[2][22] |
The calculated molecular weight is consistent with values found in chemical databases.[1][2]
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its molecular formula.
Caption: Workflow for calculating molecular weight.
Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and established atomic weights. As such, it does not involve experimental protocols or biological signaling pathways. These elements are typically relevant to the analysis of a substance's biological activity or its synthesis, which are outside the scope of this specific technical guide.
References
- 1. This compound CAS#: 66742-56-1 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Chlorine - Wikipedia [en.wikipedia.org]
- 13. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 14. chlorineinstitute.org [chlorineinstitute.org]
- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 16. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Oxygen, atomic [webbook.nist.gov]
- 22. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 735466 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a compound of interest in various research and development fields. This document outlines key physical data, experimental methodologies for their determination, and a general workflow for its synthesis and characterization.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.13 g/mol | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point | 422.0±35.0 °C (Predicted) | [1] |
| Density | 1.340±0.06 g/cm³ (Predicted) | [1] |
| CAS Number | 66742-56-1 | [1] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard experimental protocols for measuring the key physical properties of a solid compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (for high-boiling solids)
For high-boiling solids, the boiling point is often determined under reduced pressure to prevent decomposition. The predicted boiling point of this compound is quite high, suggesting that vacuum distillation would be the preferred method for experimental determination.
Methodology: Vacuum Distillation
-
Apparatus Setup: The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump. A manometer is included in the system to measure the pressure.
-
Heating: The distillation flask is heated gently in a heating mantle.
-
Distillation: As the compound boils, the vapor travels into the condenser, where it liquefies and is collected in the receiving flask.
-
Temperature and Pressure Recording: The temperature of the vapor and the pressure within the system are recorded.
-
Correction to Atmospheric Pressure: The observed boiling point at a reduced pressure can be converted to the normal boiling point (at atmospheric pressure) using a nomograph or the Clausius-Clapeyron equation.
Solubility Assessment
Understanding a compound's solubility in various solvents is essential for purification, formulation, and biological studies.
Methodology: Qualitative and Quantitative Determination
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.1-0.5 mL) of the solvent. The mixture is agitated at a constant temperature. Visual observation determines if the compound is soluble, partially soluble, or insoluble.
-
Quantitative Measurement (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid. The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbon atoms, and their connectivity.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. For this compound, characteristic peaks for the aldehyde C=O stretch, aromatic C=C bonds, and the C-O-C ether linkage would be expected.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent physical and structural characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
References
Technical Guide: Physicochemical and Biological Properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and materials science. Its dichlorobenzyl moiety and benzaldehyde core suggest potential applications as a synthetic intermediate and biologically active agent. This technical guide provides a comprehensive overview of its key physicochemical properties, a detailed experimental protocol for its melting point determination, and an exploration of relevant biological signaling pathways associated with structurally similar benzaldehyde derivatives.
Physicochemical Data
The primary physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| Melting Point | 92 °C | [1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | |
| Appearance | White crystalline solid or chunky powder (inferred from similar compounds) |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. The following protocol outlines the capillary method for determining the melting point of this compound.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound on a clean, dry watch glass.
-
If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.
-
Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-4 mm in height.
-
-
Loading the Sample:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
To save time, a rapid initial determination can be performed to find the approximate melting range.
-
Set the heating rate to a rapid increase (10-20 °C per minute).
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This provides a rough melting range.
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point before proceeding.
-
-
Accurate Melting Point Determination:
-
Insert a new, properly packed capillary tube.
-
Set the heating rate to a slow and steady increase of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Carefully observe the sample through the eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2 °C). A broad melting range often indicates the presence of impurities.
-
-
Post-Measurement:
-
Turn off the heating apparatus and allow it to cool.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Biological Context: Signaling Pathways
Benzaldehyde and its derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
The diagram below illustrates a simplified representation of the MAPK signaling pathway, which can be influenced by benzaldehyde derivatives. These compounds have been observed to suppress the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.
Caption: MAPK signaling pathway and points of inhibition by benzaldehyde derivatives.
The following DOT script describes a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and related physicochemical properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to provide a predictive framework for its behavior in various solvent systems. Furthermore, detailed experimental protocols for solubility determination and compound quantification are presented to aid in further research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its close analogs is presented in Table 1. Understanding these properties is crucial for predicting the compound's solubility and for designing appropriate experimental conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Other Solubilities |
| This compound | 66742-56-1 | C₁₄H₁₀Cl₂O₂ | 281.13 | 92 | 422.0 ± 35.0 (Predicted) | Insoluble (Predicted) | Not specified |
| 4-Benzyloxybenzaldehyde | 4397-53-9 | C₁₄H₁₂O₂ | 212.24 | 71-74 | 197-199 (11 mmHg) | Insoluble[1][2] | Chloroform (Slightly), Ethyl Acetate (Sparingly)[1][2] |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | -26 | 178.1 | Insoluble[3] | Soluble in many organic solvents |
| 3,4-Dichlorobenzaldehyde | 6287-38-3 | C₇H₄Cl₂O | 175.01 | 43-46 | 231 | Insoluble in water[4] | Not specified |
Experimental Protocols
1. Solubility Determination: Shake-Flask Method
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.
-
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
For complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a suitable syringe filter into a clean vial.
-
Dilute the filtrate with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
The solubility is then expressed in units such as mg/mL or mol/L.
-
2. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and sensitive method for the quantification of aromatic aldehydes.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
A reverse-phase C18 column is typically suitable.
-
-
Methodology:
-
Mobile Phase Preparation: A common mobile phase for benzaldehyde derivatives is a gradient or isocratic mixture of acetonitrile and water, which may be acidified with a small amount of acetic or formic acid to improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare the saturated solutions from the solubility experiment as described above, including the final dilution step.
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 x 4.6 mm, 5 µm
-
Mobile Phase: e.g., Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: e.g., 1.0 mL/min
-
Injection Volume: e.g., 10 µL
-
Column Temperature: e.g., 25 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).
-
-
Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. Then, inject the unknown samples and determine their concentration from the calibration curve.
-
Visualizations
Synthesis Workflow
As no specific signaling pathways involving this compound are documented in the public domain, a logical workflow for its synthesis is presented. The following diagram illustrates a general and widely used method for the synthesis of benzyloxybenzaldehyde derivatives, which is the Williamson ether synthesis. A detailed procedure for a similar compound, 4-benzyloxybenzaldehyde, involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate.[5]
Caption: Synthetic pathway for this compound.
Experimental Logic for Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of the target compound.
Caption: Workflow for experimental solubility determination.
References
An In-depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, including its chemical identity, synthesis, physicochemical properties, and potential applications in drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Properties
This compound is an aromatic ether and aldehyde. The benzaldehyde functional group serves as a versatile synthetic handle, while the 3,4-dichlorobenzyl moiety significantly influences the molecule's steric and electronic properties, often enhancing its lipophilicity and potential for specific interactions with biological targets.
IUPAC Name: this compound[1]
Synonyms: 4-(3,4-Dichlorobenzyloxy)benzaldehyde
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 66742-56-1 | [1][2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1][2] |
| Molecular Weight | 281.13 g/mol | [1][2] |
| Melting Point | 92 °C | [2] |
| Boiling Point | 422.0 ± 35.0 °C (Predicted) |[2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride under basic conditions. A similar methodology is employed for the regioselective protection of catechols, indicating the robustness of this approach.[3][4]
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is adapted from general procedures for the synthesis of analogous aryl-benzyl ethers.
Materials:
-
4-hydroxybenzaldehyde
-
3,4-dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or a similar base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
-
Add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture overnight. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (3 x 20 mL).
-
Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Evaporate the solvent in vacuo.
-
Purify the resulting solid by chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
This synthetic approach is efficient, with yields for analogous reactions reported in the range of 67-95%.[3][5]
Diagram 1: Synthetic Workflow
Caption: Williamson ether synthesis of the target compound.
Applications in Drug Development
While specific studies on the biological activity of this compound are not extensively documented in the provided context, its structural motifs are prevalent in medicinal chemistry. The benzaldehyde group is a key precursor for various heterocyclic compounds and other pharmacologically active scaffolds.
a) Intermediate for Schiff Bases and Thiazolidinones: The aldehyde functionality can readily undergo condensation reactions with primary amines to form Schiff bases. These intermediates can be further cyclized, for instance, with thioglycolic acid to produce bis-1,3-thiazolidin-4-ones, a class of heterocyclic compounds with diverse biological activities.[5]
b) Precursor for Chalcones: Benzaldehyde derivatives are critical starting materials for the Claisen-Schmidt condensation with acetophenones to synthesize chalcones.[6] Chalcones are known to exhibit a wide array of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The dichlorobenzyl moiety in the target molecule could be exploited to generate novel chalcone derivatives with potentially enhanced or specific activities.[6]
c) Potential as a Bioavailability Enhancer: The parent molecule, benzaldehyde, has been shown to act as an absorption promoter for drugs with low bioavailability. It is suggested that benzaldehyde can disturb the integrity of the lipid bilayer in cell membranes, thereby enhancing membrane permeability.[7] This suggests that derivatives like this compound could be investigated for similar properties or as part of prodrug strategies.
Diagram 2: Potential Synthetic Applications in Medicinal Chemistry
Caption: Synthetic pathways to bioactive molecules.
Diagram 3: Structural Contributions to Activity
Caption: Structure-function relationships of the molecule.
References
- 1. This compound CAS#: 66742-56-1 [amp.chemicalbook.com]
- 2. This compound CAS#: 66742-56-1 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
An In-depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the potential biological activities of benzaldehyde derivatives, providing context for future research and development.
Chemical Structure and Properties
This compound is an organic compound characterized by a benzaldehyde core substituted at the 4-position with a (3,4-dichlorobenzyl)oxy group.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.13 g/mol | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point | 422.0 ± 35.0 °C (Predicted) | [1] |
| CAS Number | 66742-56-1 |
Synthesis
The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This specific synthesis involves the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde.
Reaction Scheme:
Caption: Synthesis of a precursor to the target compound via Williamson ether synthesis.
Experimental Protocol:
The following protocol is adapted from the general procedure described by Plourde and Spaetzel for the regioselective protection of 3,4-dihydroxybenzaldehyde.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
10% Aqueous HCl
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol), 3,4-dichlorobenzyl chloride (~2.0 mmol), and sodium iodide (~0.3 mmol).
-
Stir the resulting mixture at 40°C for 24 hours.
-
After 24 hours, add 10% aqueous HCl (10 mL) to the reaction mixture.
-
Extract the solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Evaporate the solvent in vacuo to yield the crude product.
-
Purify the crude product by chromatography on silica gel to obtain 4-[(3,4-Dichlorobenzyl)oxy]-3-hydroxybenzaldehyde.
Note: The final step to obtain this compound would involve the removal or modification of the 3-hydroxyl group, a step not detailed in the referenced general procedure.
Spectroscopic Data (Predicted)
3.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.9 | s | 1H, -CHO |
| ~7.8 | d | 2H, Ar-H (ortho to -CHO) |
| ~7.6 | d | 1H, Ar-H (on dichlorobenzyl) |
| ~7.5 | dd | 1H, Ar-H (on dichlorobenzyl) |
| ~7.3 | d | 1H, Ar-H (on dichlorobenzyl) |
| ~7.1 | d | 2H, Ar-H (ortho to -O-CH₂-) |
| ~5.1 | s | 2H, -O-CH₂- |
3.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | -CHO |
| ~163 | Ar-C (para to -CHO) |
| ~137 | Ar-C (ipso on dichlorobenzyl) |
| ~133 | Ar-C (Cl-substituted on dichlorobenzyl) |
| ~131 | Ar-C (Cl-substituted on dichlorobenzyl) |
| ~130 | Ar-C (ortho to -CHO) |
| ~129 | Ar-C (on dichlorobenzyl) |
| ~128 | Ar-C (ipso to -CHO) |
| ~127 | Ar-C (on dichlorobenzyl) |
| ~115 | Ar-C (ortho to -O-CH₂-) |
| ~70 | -O-CH₂- |
3.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1580 | Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-substituted) |
| ~820, ~780 | Medium-Strong | C-Cl stretch |
3.4. Mass Spectrometry (MS)
| m/z | Interpretation |
| 280/282/284 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 159/161 | [Cl₂C₇H₅]⁺ (Dichlorobenzyl cation) |
| 121 | [C₇H₅O₂]⁺ (Hydroxybenzoyl cation) |
| 125 | [ClC₇H₆]⁺ (Chlorobenzyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Potential Biological Activity
While specific biological activity data for this compound is limited, the broader class of benzaldehyde derivatives has been investigated for various therapeutic applications.
4.1. Antifungal Activity
Benzaldehydes have been identified as having potent antifungal activity.[2] Their mechanism of action is believed to involve the disruption of cellular antioxidation systems in fungi.[2] Structure-activity relationship studies have shown that the antifungal efficacy can be influenced by the nature and position of substituents on the benzene ring.[2] The presence of halogen atoms, such as chlorine, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its antifungal properties.
4.2. Cytotoxic Activity
Certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3] The mechanism of cytotoxicity is often linked to the induction of apoptosis and the modulation of intracellular signaling pathways, such as the ERK/MAPK pathway.[3] The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the cytotoxic potency and selectivity.
Experimental Workflows and Signaling Pathways
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Future studies could involve screening against a panel of fungal pathogens and cancer cell lines to determine its activity spectrum. Mechanistic studies could then focus on identifying its molecular targets and its effects on relevant signaling pathways.
A hypothetical workflow for evaluating the antifungal and cytotoxic potential of this compound is presented below.
Caption: A proposed experimental workflow for the biological evaluation of the compound.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides foundational information on its chemical properties and a detailed protocol for its synthesis, which will be valuable for researchers initiating studies on this molecule. The exploration of its biological activities, particularly its potential as an antifungal or cytotoxic agent, warrants further investigation. The provided experimental workflow offers a roadmap for such future studies.
References
Spectroscopic Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information herein is critical for the verification of its synthesis and for quality control in research and development. This document details predicted and analogous spectroscopic data, experimental protocols for obtaining such spectra, and a generalized workflow for its synthesis and characterization.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Ar-CHO |
| ~7.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to CHO) |
| ~7.50 | d, J ≈ 8.4 Hz | 1H | Ar-H (H-5 of dichlorobenzyl) |
| ~7.45 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2 of dichlorobenzyl) |
| ~7.25 | dd, J ≈ 8.4, 2.0 Hz | 1H | Ar-H (H-6 of dichlorobenzyl) |
| ~7.05 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to OCH₂) |
| ~5.15 | s | 2H | O-CH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~191.0 | CHO |
| ~163.5 | Ar-C-O |
| ~137.0 | Ar-C (ipso to CH₂ of dichlorobenzyl) |
| ~133.0 | Ar-C-Cl |
| ~131.0 | Ar-C-Cl |
| ~132.0 | Ar-CH (ortho to CHO) |
| ~130.5 | Ar-CH (dichlorobenzyl) |
| ~129.5 | Ar-C (ipso to CHO) |
| ~128.0 | Ar-CH (dichlorobenzyl) |
| ~115.0 | Ar-CH (ortho to OCH₂) |
| ~70.0 | O-CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3050-3100 | Aromatic C-H Stretch |
| ~2850-2950 | Aliphatic C-H Stretch (CH₂) |
| ~2720, ~2820 | Aldehyde C-H Stretch (Fermi doublet) |
| ~1690-1710 | C=O Stretch (Aldehyde) |
| ~1580-1600 | Aromatic C=C Stretch |
| ~1250 | C-O-C Stretch (Aryl ether) |
| ~1100-1200 | C-O Stretch |
| ~830 | para-substituted Benzene C-H bend |
| ~700-800 | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 280/282/284 | [M]⁺ Molecular ion peak (presence of two chlorine isotopes) |
| 159/161 | [M - C₇H₅O]⁺ Fragment corresponding to the dichlorobenzyl cation |
| 121 | [C₇H₅O₂]⁺ Fragment corresponding to the hydroxybenzaldehyde cation |
| 91 | [C₇H₇]⁺ Tropylium ion (from benzyl fragment) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of approximately 10-20 mg of this compound is prepared in about 0.7 mL of deuterated chloroform (CDCl₃). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The mass spectrometer is operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Synthesis and Characterization Workflow
As no specific signaling pathways involving this compound have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.
Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.
An In-depth Technical Guide to the 1H NMR Spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public, experimentally derived ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar compounds, including 4-alkoxybenzaldehydes and 3,4-dichlorobenzyl derivatives, and established principles of NMR spectroscopy. The predicted spectrum is for a sample dissolved in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |
| ~9.89 | Singlet (s) | - | 1H | Aldehyde CHO |
| ~7.85 | Doublet (d) | ~8.8 | 2H | Aromatic H (ortho to CHO) |
| ~7.45 | Doublet (d) | ~2.1 | 1H | Aromatic H (ortho to CH₂Cl₂) |
| ~7.42 | Doublet of doublets (dd) | ~8.3, ~2.1 | 1H | Aromatic H (meta to CH₂Cl₂, ortho to Cl) |
| ~7.18 | Doublet (d) | ~8.3 | 1H | Aromatic H (meta to CH₂Cl₂, meta to Cl) |
| ~7.00 | Doublet (d) | ~8.8 | 2H | Aromatic H (ortho to OCH₂) |
| ~5.10 | Singlet (s) | - | 2H | Benzylic OCH₂ |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the aromatic signals.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's field frequency is then "locked" onto the deuterium signal of the CDCl₃.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state, ensuring accurate integration.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Logical Workflow and Signal Assignment
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound, leading to the assignment of each signal to the corresponding protons in the molecule.
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The document details the expected vibrational frequencies, provides established experimental protocols for spectral acquisition, and presents visualizations of the molecular structure with its key vibrational modes and a typical experimental workflow. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Expected Vibrational Modes
This compound is a molecule that incorporates several key functional groups, each with characteristic absorption bands in the infrared spectrum. The primary functional groups are an aromatic aldehyde, an aryl ether, and a dichlorinated aromatic ring. The analysis of the IR spectrum allows for the confirmation of the presence and integrity of these functionalities.
The principal vibrational modes expected for this molecule are summarized in the table below. These wavenumbers are based on established literature values for similar functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak |
| Aldehydic C-H Stretch | Aldehyde | 2850 - 2820 and 2750 - 2720 | Medium to Weak (often appears as a pair of bands) |
| Carbonyl (C=O) Stretch | Aromatic Aldehyde | 1710 - 1685 | Strong |
| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong (multiple bands) |
| Asymmetric C-O-C Stretch | Aryl Ether | 1300 - 1200 | Strong |
| Symmetric C-O-C Stretch | Aryl Ether | 1050 - 1010 | Medium |
| C-Cl Stretch | Dichlorinated Benzyl Group | 850 - 550 | Medium to Strong |
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the predicted quantitative data for the key IR absorption bands of this compound.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~ 3080 - 3030 | C-H stretching | Aromatic rings |
| ~ 2830, ~2730 | C-H stretching | Aldehyde |
| ~ 1700 | C=O stretching | Aromatic Aldehyde |
| ~ 1600, ~1580, ~1500 | C=C stretching | Aromatic rings |
| ~ 1250 | Asymmetric C-O-C stretching | Aryl Ether |
| ~ 1040 | Symmetric C-O-C stretching | Aryl Ether |
| ~ 830, ~ 780 | C-Cl stretching | Dichlorinated Benzyl Group |
Experimental Protocols
The acquisition of a high-quality IR spectrum for a solid sample like this compound can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.
Protocol:
-
Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample. Add approximately 100-200 mg of the dried KBr powder to the mortar. Continue to grind the mixture until a fine, homogeneous powder is obtained. The typical sample-to-KBr ratio is about 1:100.[1]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[2] This will form a translucent or transparent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid method that requires minimal sample preparation.[3][4][5]
Protocol:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.[6]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Spectral Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to optimize the signal-to-noise ratio. After the measurement, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol).
Mandatory Visualizations
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the chemical structure of this compound and highlights the key bonds responsible for the characteristic infrared absorptions.
Caption: Key vibrational modes of this compound.
Experimental Workflow for IR Spectroscopy (KBr Pellet Method)
The following diagram outlines the logical workflow for obtaining the infrared spectrum of a solid sample using the KBr pellet method.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Immediate Release
[City, State] – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide delves into the mass spectrometric analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a compound of interest for its potential applications. By providing a detailed examination of its fragmentation patterns and outlining standardized experimental protocols, this document serves as an essential resource for researchers and scientists in the field.
Predicted Mass Spectrum and Fragmentation Analysis
While a publicly available mass spectrum for this compound is not readily found, its structure, combining a benzaldehyde moiety and a dichlorobenzyl ether group, allows for a confident prediction of its fragmentation behavior under electron ionization (EI). The fragmentation is expected to follow characteristic pathways observed for aromatic aldehydes and benzyl phenyl ethers.
The molecular weight of this compound (C₁₄H₁₀Cl₂O₂) is 280.14 g/mol . The molecular ion peak (M⁺) would therefore be expected at an m/z of 280, with isotopic peaks at m/z 282 and 284 due to the presence of two chlorine atoms.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway |
| 280/282/284 | [C₁₄H₁₀Cl₂O₂]⁺ | Molecular Ion (M⁺) |
| 279/281/283 | [C₁₄H₉Cl₂O₂]⁺ | Loss of a hydrogen radical (M-H) from the aldehyde group. |
| 251/253/255 | [C₁₄H₉Cl₂O]⁺ | Loss of the formyl radical (CHO) from the molecular ion (M-29). |
| 159/161 | [C₇H₅Cl₂]⁺ | Cleavage of the ether bond, forming the 3,4-dichlorobenzyl cation. This is a highly probable and likely abundant fragment. |
| 125 | [C₇H₅O₂]⁺ | Formation of the 4-oxybenzaldehyde cation radical after cleavage of the benzyl group. |
| 121 | [C₇H₅O]⁺ | Formation of the benzoyl cation from the benzaldehyde moiety. |
| 105 | [C₇H₅O]⁺ | A common fragment for benzaldehydes, representing the benzoyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment resulting from the decomposition of aromatic structures. |
The fragmentation process is initiated by the ionization of the molecule, typically through the removal of an electron, to form a radical cation (M⁺). The subsequent fragmentation pathways are driven by the stability of the resulting ions and neutral fragments. Aromatic structures, like the phenyl and benzyl groups in this molecule, lend stability to the resulting cations, making their corresponding peaks more prominent in the mass spectrum.
Key Fragmentation Pathways
The fragmentation of this compound is anticipated to be dominated by several key bond cleavages:
-
Alpha-Cleavage at the Aldehyde: A common fragmentation for aldehydes is the loss of a hydrogen atom (M-1) or the entire formyl group (M-29)[1][2].
-
Ether Bond Cleavage: The C-O bond of the ether linkage is a likely point of cleavage. This can occur in two ways:
-
Formation of a stable 3,4-dichlorobenzyl cation (m/z 159/161). This is often a very favorable pathway for benzyl ethers.
-
Formation of a 4-oxybenzaldehyde radical cation.
-
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic rings can lead to smaller ions, such as the phenyl cation (m/z 77)[3].
Experimental Protocols
To obtain a mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred setup for volatile and semi-volatile compounds.
-
Alternatively, direct insertion probe analysis can be used.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
The concentration should be in the range of 10-100 µg/mL.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Scan Rate: Approximately 1-2 scans per second.
Visualizing the Process
To better understand the analytical workflow and the predicted fragmentation, the following diagrams are provided.
Conclusion
The mass spectrometry of this compound is expected to yield a rich fragmentation pattern that is highly informative of its chemical structure. The predicted cleavages at the aldehyde and ether functionalities provide clear diagnostic ions. The experimental protocols outlined herein offer a standardized approach for obtaining high-quality mass spectra. This technical guide provides a foundational understanding for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, facilitating more rapid and accurate molecular identification.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Safety Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS No. 66742-56-1). The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and mitigate potential risks in a laboratory or industrial setting.
GHS Hazard Classification and Safety Data
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Exclamation Mark | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Exclamation Mark | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Exclamation Mark | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |
Precautionary Statements Summary:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocols for Hazard Assessment
The determination of the GHS hazard classifications for a chemical like this compound is based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the potential health effects of substances.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is employed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure using a limited number of animals to classify the chemical into a specific toxicity class based on the observed mortality.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the initial dose group determines the subsequent dosing level for the next group of animals, allowing for classification with a minimal number of animals.
Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Albino rabbits are typically used for this test.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal's back. The site is then covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.
Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This test is designed to evaluate the potential of a substance to cause serious eye damage or irritation.
Methodology:
-
Animal Selection: Albino rabbits are the recommended test species.
-
Application: A small, single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at specific time points after instillation (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
Workflow for Safe Handling of Hazardous Chemicals
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical such as this compound, from procurement to disposal.
Caption: Workflow for the safe handling of hazardous chemicals.
Conclusion
This compound is a compound that presents multiple health hazards, including acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system. Adherence to the safety precautions outlined in the GHS classification is paramount for minimizing risk. This guide, by consolidating available safety data and outlining standard experimental methodologies for hazard assessment, serves as a critical resource for professionals working with this and other potentially hazardous chemical compounds. All laboratory and industrial activities involving this substance should be preceded by a thorough risk assessment and the implementation of appropriate control measures.
A Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Suppliers, and Potential Therapeutic Applications
This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative with potential applications in pharmaceutical research and drug development. This document details available suppliers, a robust synthetic protocol, and explores its putative biological activities, with a focus on anti-inflammatory and anti-cancer pathways.
Introduction
Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The subject of this guide, this compound, combines the reactive aldehyde functionality with a dichlorinated benzyl ether moiety, suggesting a potential for unique pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals interested in the procurement, synthesis, and investigation of this compound for therapeutic purposes.
Suppliers and Procurement
This compound (CAS No. 66742-56-1) is available from several chemical suppliers. The following table summarizes key information from a selection of vendors to aid in procurement. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.
| Supplier | Product Number | Purity | Available Quantities |
| Parchem | - | - | Inquire |
| Sigma-Aldrich | APO455828597 | - | Inquire |
| AKSci | Y9772 | >95% | 5g |
| Pure Chemistry Scientific Inc. | - | >95% | Gram quantities |
| Hit2Lead | SC-6632843 | - | Screening quantities |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride. The following experimental protocol is adapted from a similar synthesis of a related compound.
Experimental Protocol
Reaction:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
3,4-Dichlorobenzyl chloride (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited, the broader class of benzaldehyde derivatives has been shown to possess significant pharmacological activities. This section explores potential applications based on the activities of structurally related compounds.
Anti-inflammatory Activity
Several benzaldehyde derivatives have demonstrated potent anti-inflammatory effects.[3][4] A key mechanism underlying this activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
Some benzaldehydes have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[3] Furthermore, certain benzaldehyde derivatives can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[3] HO-1 induction is often mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7]
Anti-Cancer Activity
Benzaldehyde and its derivatives have been investigated for their anti-tumor properties.[8] Studies have shown that these compounds can decrease the viability of cancer cells, potentially through cytotoxic effects.[9] The underlying mechanisms may involve the modulation of critical intracellular signaling pathways such as the ERK/MAPK pathway and the production of reactive oxygen species (ROS).[9]
Another promising target for benzaldehyde derivatives is the aldehyde dehydrogenase (ALDH) family of enzymes.[10][11] ALDHs are overexpressed in various cancers and are associated with cancer stem cell populations and drug resistance.[11] Specific inhibitors of ALDH isoforms are therefore of significant interest in oncology. Certain dialkylamino-substituted benzaldehydes have been identified as potent and reversible inhibitors of class I ALDH.[10][12]
Conclusion
This compound is a readily accessible synthetic compound with potential for further investigation in drug discovery. Based on the known biological activities of related benzaldehyde derivatives, this compound warrants exploration for its anti-inflammatory and anti-cancer properties. The detailed synthetic protocol and supplier information provided in this guide should facilitate its acquisition and further study by the scientific community. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rgcc-international.com [rgcc-international.com]
- 10. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 12. Inhibition of mouse cytosolic aldehyde dehydrogenase by 4-(diethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 4-(3,4-Dichlorobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(3,4-dichlorobenzyloxy)benzaldehyde via the Williamson ether synthesis. This method is a reliable and high-yielding procedure for the preparation of aryl benzyl ethers, which are common structural motifs in medicinal chemistry and materials science.
Introduction
The synthesis of 4-(3,4-dichlorobenzyloxy)benzaldehyde is achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers. The reaction involves the nucleophilic substitution (SN2) of a benzyl halide by a phenoxide ion. In this specific application, the hydroxyl group of p-hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired ether. The use of a polar aprotic solvent is recommended to facilitate the SN2 reaction and minimize potential side reactions such as C-alkylation.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-(3,4-dichlorobenzyloxy)benzaldehyde.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 4-(3,4-Dichlorobenzyloxy)benzaldehyde | |
| CAS Number | 66742-56-1 | [1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.13 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 92 °C | [1] |
| Yield | High (expected >85%) | Based on similar reactions |
| ¹H NMR (CDCl₃) | See Characterization section | |
| IR (KBr) | See Characterization section |
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the synthesis of 4-(benzyloxy)benzaldehyde.
Materials:
-
p-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (ACS grade)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-hydroxybenzaldehyde (1.0 eq), 3,4-dichlorobenzyl chloride (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a sufficient amount of acetone to the flask to ensure good stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 hours.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetone. c. Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. e. Wash the ethyl acetate solution sequentially with water and saturated sodium chloride solution (brine). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Recrystallize the crude product from hot ethanol. b. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
¹H NMR Spectroscopy:
A ¹H NMR spectrum of the product should be acquired to confirm its structure. The expected chemical shifts (δ) in CDCl₃ are approximately:
-
9.9 ppm (s, 1H): Aldehydic proton (-CHO).
-
7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.
-
7.2-7.5 ppm (m, 3H): Aromatic protons of the dichlorobenzyl group.
-
7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
-
5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ar).
Infrared (IR) Spectroscopy:
The IR spectrum (KBr pellet) should show characteristic absorption bands for the functional groups present:
-
~2850-2750 cm⁻¹: C-H stretch of the aldehyde.
-
~1700-1680 cm⁻¹: Strong C=O stretch of the aldehyde.
-
~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.
-
~1050 cm⁻¹: Symmetric C-O-C stretch of the ether.
-
~830 cm⁻¹: C-H out-of-plane bending for the para-substituted ring.
-
~800-700 cm⁻¹: C-Cl stretching vibrations.
Experimental Workflow
Caption: A flowchart illustrating the experimental workflow for the synthesis and purification of 4-(3,4-dichlorobenzyloxy)benzaldehyde.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3,4-Dichlorobenzyl chloride is a lachrymator and should be handled with care.
-
Acetone and ethyl acetate are flammable solvents; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the 3,4-Dichlorobenzyl (DCB) Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3,4-dichlorobenzyl (DCB) group as a protecting group for hydroxyl functionalities in organic synthesis. The central example used throughout this document is the protection of a phenolic hydroxyl group to form 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This document details the introduction and cleavage of the DCB group, its stability under various conditions, and provides detailed experimental protocols.
Introduction to the 3,4-Dichlorobenzyl (DCB) Protecting Group
The 3,4-dichlorobenzyl (DCB) ether is a valuable protecting group for hydroxyl groups, particularly phenols, in multi-step organic synthesis. It is a modification of the widely used benzyl (Bn) protecting group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring modifies the stability and reactivity of the benzyl group, offering a different profile of protection and deprotection compared to the parent benzyl ether.
Key Attributes of the DCB Protecting Group:
-
Stability: Generally stable to a wide range of acidic and basic conditions, making it robust for multi-step syntheses.
-
Introduction: Readily introduced via Williamson ether synthesis.
-
Cleavage: Can be removed under specific reductive or oxidative conditions. The electron-withdrawing nature of the chloro substituents can influence the choice of deprotection method.
-
Orthogonality: The DCB group can be used in orthogonal protecting group strategies, allowing for selective deprotection in the presence of other protecting groups.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the introduction and potential cleavage methods for the 3,4-dichlorobenzyl protecting group, with this compound as a key example.
Table 1: Introduction of the 3,4-Dichlorobenzyl Group on 3,4-Dihydroxybenzaldehyde
| Entry | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 3,4-Dihydroxybenzaldehyde | 3,4-Dichlorobenzyl chloride | NaHCO₃ | DMF | 40 | 20 h | 70 | [Source 3, 4] |
Table 2: General Deprotection Methods for Benzyl Ethers (Applicability to DCB ethers requires specific optimization)
| Method | Reagent | Catalyst | Solvent | Temp. | Time | General Yield (%) | Potential Issues with DCB |
| Catalytic Hydrogenolysis | H₂ (gas) | Pd/C | EtOH, MeOH, THF | RT | Varies | High | Potential for dechlorination |
| Transfer Hydrogenation | Ammonium formate | Pd/C | MeOH | Reflux | Varies | High | Potential for dechlorination |
| Oxidative Cleavage | DDQ | - | CH₂Cl₂/H₂O | 0 °C to RT | Varies | Good to High | Slower reaction due to electron-withdrawing groups |
| Acidic Cleavage | BCl₃, BBr₃ | - | CH₂Cl₂ | -78 °C to RT | Varies | High | Harsh conditions, potential for side reactions |
Experimental Protocols
Protocol 1: Protection of a Phenolic Hydroxyl Group - Synthesis of this compound
This protocol describes the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using 3,4-dichlorobenzyl chloride.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI, catalytic)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add sodium bicarbonate (1.5 eq) and a catalytic amount of sodium iodide.
-
Add 3,4-dichlorobenzyl chloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 40°C and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.[1][2]
Protocol 2: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis (General Protocol)
Caution: Palladium on carbon is flammable. Handle with care. Hydrogen gas is explosive. Ensure proper ventilation and absence of ignition sources.
Materials:
-
Benzyl-protected compound (e.g., this compound)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Note: The reaction time may be longer for DCB ethers, and dechlorination may occur with prolonged reaction times.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
-
Purify the crude product if necessary.
Protocol 3: Deprotection of Benzyl Ethers via Oxidative Cleavage with DDQ (General Protocol)
Caution: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment.
Materials:
-
Benzyl-protected compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.1-1.5 eq) to the solution in one portion. The reaction mixture will likely change color.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. Reaction times can vary significantly depending on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Stability Profile of the 3,4-Dichlorobenzyl Group
The stability of the DCB group is a critical consideration in synthetic planning.
-
Acidic Conditions: Generally stable to mild acidic conditions. Strong Lewis acids like BCl₃ or BBr₃ can cleave the ether linkage.
-
Basic Conditions: Stable to a wide range of basic conditions, including strong bases like NaH and alkoxides.
-
Oxidative Conditions: More stable to mild oxidizing agents compared to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. Cleavage with stronger oxidants like DDQ is possible but may require more forcing conditions.
-
Reductive Conditions: Susceptible to cleavage by catalytic hydrogenation. A key consideration is the potential for hydrodechlorination of the aromatic ring, which can be a competing side reaction. Careful selection of catalyst and reaction conditions is crucial to minimize this.
Mandatory Visualizations
Caption: General workflow for the use of the 3,4-dichlorobenzyl protecting group.
Caption: Deprotection pathways for the 3,4-dichlorobenzyl (DCB) group.
Conclusion
The 3,4-dichlorobenzyl group is a useful addition to the repertoire of protecting groups for hydroxyl functionalities. Its distinct electronic properties compared to the standard benzyl group provide an alternative stability profile that can be leveraged in complex synthetic strategies. Careful consideration of the deprotection conditions, particularly with regard to potential side reactions like dechlorination during catalytic hydrogenation, is essential for its successful application. The provided protocols offer a starting point for the use of the DCB protecting group, and optimization may be required for specific substrates.
References
Application Notes and Protocols for the Aldehyde Group Reactions of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving the aldehyde functional group of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This compound serves as a versatile intermediate in medicinal chemistry, where the dichlorobenzyl moiety can impart significant effects on biological activity. The protocols outlined below are foundational for the synthesis of a variety of derivatives, including alkenes, amines, carboxylic acids, and alcohols, which are valuable scaffolds in drug discovery.
Introduction to the Reactivity of this compound
The aldehyde group in this compound is a highly reactive site amenable to a wide range of chemical transformations. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. The bulky and electron-withdrawing 3,4-dichlorobenzyl ether group at the para position can influence the reactivity of the aldehyde, both sterically and electronically. These application notes provide protocols for several common and useful reactions of this aldehyde, which are essential for the synthesis of diverse molecular architectures in pharmaceutical research.
Key Reactions and Applications
The aldehyde functionality of this compound can be readily transformed into other important functional groups. This allows for the construction of a library of compounds with diverse pharmacophores. The following sections detail the protocols for some of the most synthetically useful reactions.
Table 1: Summary of Key Reactions and Expected Products
| Reaction Type | Reagents and Conditions | Product Functional Group | Typical Yield Range (%) |
| Wittig Reaction | Phosphonium ylide, strong base (e.g., n-BuLi) | Alkene | 60-90 |
| Knoevenagel Condensation | Active methylene compound, base (e.g., piperidine) | α,β-Unsaturated system | 70-95 |
| Reductive Amination | Amine, reducing agent (e.g., NaBH₄) | Secondary or Tertiary Amine | 65-90 |
| Oxidation | Oxidizing agent (e.g., Oxone®) | Carboxylic Acid | 85-98 |
| Reduction | Reducing agent (e.g., NaBH₄) | Primary Alcohol | 90-99 |
Experimental Protocols
Protocol 1: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2] For this compound, this reaction allows for the introduction of a carbon-carbon double bond, a common motif in biologically active molecules. The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the phosphorus ylide used.[3]
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) dropwise. The formation of a colored solution (often orange or deep red) indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is valuable for synthesizing compounds with extended conjugation, which are often of interest in the development of dyes, polymers, and pharmaceuticals.
Diagram 2: Knoevenagel Condensation Pathway
Caption: General pathway for Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, pyridine, or a mild inorganic base)
-
Solvent (e.g., ethanol, toluene, or water)
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
If using a solvent like toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid (to remove the basic catalyst), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated compound.
Protocol 3: Reductive Amination for Amine Synthesis
Reductive amination is a two-step process in which an aldehyde reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.[6][7][8] This is one of the most common methods for the synthesis of secondary and tertiary amines in medicinal chemistry.
Diagram 3: Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
-
Solvent (e.g., methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))
-
Round-bottom flask and magnetic stirrer
Procedure (using NaBH₄):
-
Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents). Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude amine product by column chromatography or crystallization.
Protocol 4: Oxidation to a Carboxylic Acid
The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents.[9][10][11] The resulting 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid is a valuable building block for the synthesis of esters and amides.
Diagram 4: Oxidation of Aldehyde
Caption: Oxidation of the aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Oxidizing agent (e.g., Oxone®, potassium permanganate (KMnO₄), or Jones reagent)
-
Solvent (e.g., acetone, water, or a mixture)
-
Round-bottom flask and magnetic stirrer
Procedure (using Oxone®):
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.
-
Add Oxone® (potassium peroxymonosulfate, 2.0 equivalents) portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid product and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 5: Reduction to a Primary Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-[(3,4-Dichlorobenzyl)oxy]benzyl alcohol, using mild reducing agents.[12][13][14] This alcohol can then be used in further synthetic transformations, such as ether or ester formation.
Diagram 5: Reduction of Aldehyde
Caption: Reduction of the aldehyde to a primary alcohol.
Materials:
-
This compound
-
Reducing agent (e.g., sodium borohydride (NaBH₄))
-
Solvent (e.g., methanol or ethanol)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
The product can be purified by recrystallization or column chromatography if necessary.
Conclusion
The aldehyde group of this compound provides a versatile handle for a multitude of chemical transformations that are central to the synthesis of novel compounds for drug discovery and development. The protocols provided herein offer a foundation for the exploration of the chemical space around this important scaffold. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
Application Notes and Protocols for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound that holds potential as a versatile scaffold in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural motifs—a dichlorobenzyl ether linked to a benzaldehyde—are present in various compounds exhibiting notable biological activities. This document provides an overview of the potential applications, synthetic protocols, and proposed mechanisms of action for this compound, drawing insights from structurally related molecules. The primary areas of interest for this compound and its derivatives include antifungal and anticancer applications.
Potential Applications in Medicinal Chemistry
Based on structure-activity relationships of analogous compounds, this compound is a promising starting point for the development of novel therapeutic agents.
Antifungal Drug Discovery
The dichlorobenzyl moiety is a key feature in several compounds investigated for antifungal properties. Notably, derivatives of 3,5-dichlorobenzyl alcohol have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial electron transport chain.[1] Inhibition of SDH disrupts fungal respiration, leading to cell death. The presence of the 3,4-dichlorobenzyl group in the target molecule suggests it could serve as a precursor for novel SDH inhibitors.
Anticancer Drug Development
Benzaldehyde and its derivatives have been explored for their anticancer activities.[2][3] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms. The 4-[(3,4-Dichlorobenzyl)oxy]phenyl moiety can be incorporated into more complex molecules, such as phthalazines and other heterocyclic systems, which have demonstrated significant in vitro anticancer activity against various cancer cell lines, including human liver cancer (Bel-7402) and human fibrosarcoma (HT-1080) cells.[4]
Quantitative Data from Structurally Related Compounds
To provide a reference for the potential efficacy of derivatives of this compound, the following table summarizes biological data for analogous compounds.
| Compound Class | Target Organism/Cell Line | Biological Activity | Measurement | Reference |
| 3,5-Dichlorobenzyl Ester Derivatives | Botrytis cinerea | Antifungal | EC₅₀ = 6.60 mg/L | [1] |
| 3,5-Dichlorobenzyl Ester Derivatives | Rhizoctonia solani | Antifungal | EC₅₀ = 1.61 mg/L | [1] |
| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Bel-7402 (Human Liver Cancer) | Anticancer | Higher activity than cisplatin | [4] |
| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | HT-1080 (Human Fibro Sarcoma) | Anticancer | Higher activity than cisplatin | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via Williamson ether synthesis from 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride.
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a method to assess the antifungal activity of the synthesized compound against a model fungal strain, such as Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized this compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium.
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with RPMI-1640 medium to achieve a range of final concentrations.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effects of the synthesized compound on a human cancer cell line, such as MCF-7 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized this compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Proposed Antifungal Mechanism of Action
Caption: Proposed inhibition of fungal succinate dehydrogenase by a derivative.
General Workflow for Synthesis and Biological Screening
Caption: Workflow for synthesis and screening of the target compound.
Potential Anticancer Signaling Pathway Involvement
Caption: Hypothesized inhibition of a pro-survival signaling pathway.
References
- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines [mdpi.com]
Application Notes and Protocols for the Preparation of Bioactive Molecules Using 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and potential applications of novel bioactive molecules derived from 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This versatile starting material serves as a key building block for producing a variety of compounds, including Schiff bases and chalcones, which have demonstrated significant potential in antimicrobial and anticancer research. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for this specific starting material.
Synthesis of the Starting Material: this compound
The precursor, this compound, is typically synthesized via a Williamson ether synthesis. This reaction involves the coupling of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.
-
To this stirring suspension, add 3,4-dichlorobenzyl chloride (1.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Application Notes and Protocols for the Deprotection of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of protecting groups is a critical operation in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 3,4-dichlorobenzyl ether is a commonly employed protecting group for phenols due to its general stability under various reaction conditions. However, its efficient and clean cleavage to unveil the parent phenol, 4-hydroxybenzaldehyde, is crucial for the synthesis of numerous biologically active molecules and pharmaceutical intermediates. 4-Hydroxybenzaldehyde itself is a key building block for a wide range of compounds, including pharmaceuticals, fragrances, and polymers.
These application notes provide detailed protocols for the deprotection of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to 4-hydroxybenzaldehyde, focusing on methodologies that offer high yields and compatibility with other functional groups. The protocols described herein are based on established chemical transformations for benzyl ether cleavage, adapted for this specific substrate.
Deprotection Methodologies: A Comparative Overview
Several methods are available for the cleavage of benzyl ethers. The choice of the optimal method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction. For the deprotection of this compound, the electron-withdrawing nature of the chlorine atoms on the benzyl group can influence the reactivity. Below is a summary of recommended methods.
Data Presentation
Table 1: Comparison of Deprotection Methods for Aryl Benzyl Ethers
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Acid-Catalyzed Cleavage | Boron Trichloride (BCl₃), Pentamethylbenzene | Dichloromethane (DCM) | -78 to 0 | 0.5 - 2 | 85 - 98 | Excellent for substrates with reducible groups. Pentamethylbenzene acts as a cation scavenger to prevent side reactions. |
| Catalytic Transfer Hydrogenolysis | 10% Palladium on Carbon (Pd/C), Ammonium Formate | Methanol (MeOH) or Ethanol (EtOH) | Reflux | 1 - 4 | 90 - 99 | Avoids the use of hydrogen gas. Potential for hydrodechlorination of the dichlorobenzyl group. |
| Catalytic Hydrogenolysis | 10% Palladium on Carbon (Pd/C), H₂ gas | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Room Temperature | 2 - 16 | 90 - 99 | High yielding but requires hydrogenation apparatus. Risk of hydrodechlorination. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Boron Trichloride (BCl₃)
This method is highly effective for the cleavage of benzyl ethers, especially in molecules containing other reducible functional groups that are sensitive to hydrogenolysis conditions. The use of pentamethylbenzene as a cation scavenger is crucial to prevent Friedel-Crafts alkylation of the product by the liberated 3,4-dichlorobenzyl cation.
Materials:
-
This compound
-
Boron trichloride (BCl₃), 1.0 M solution in DCM
-
Pentamethylbenzene
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BCl₃ in DCM (2.0 - 3.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-hydroxybenzaldehyde.
Protocol 2: Catalytic Transfer Hydrogenolysis
This protocol offers a milder and more convenient alternative to traditional catalytic hydrogenation using hydrogen gas. Ammonium formate serves as the in-situ source of hydrogen. Care should be taken to monitor for potential hydrodechlorination of the aromatic ring.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or another filter aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask, add 10% Pd/C (10-20% by weight of the substrate).
-
To this stirred suspension, add ammonium formate (5-10 equiv) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1 to 4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography if necessary.
Mandatory Visualizations
Caption: Chemical transformation from protected to deprotected aldehyde.
Caption: Workflow for BCl₃-mediated deprotection.
Caption: Logical relationship in acid-catalyzed deprotection.
Application Notes and Protocols for the Catalytic Hydrogenolysis of 3,4-Dichlorobenzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dichlorobenzyl (DCB) group is a useful protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of chemical conditions makes it a valuable tool; however, its removal requires careful consideration to achieve selective cleavage of the benzyl ether without undesired side reactions, primarily dehalogenation. Catalytic hydrogenolysis, a widely employed method for the deprotection of benzyl ethers, offers a mild and efficient route for the removal of the DCB group. This application note provides detailed protocols and key considerations for the successful and selective catalytic hydrogenolysis of 3,4-dichlorobenzyl ethers, with a focus on palladium on carbon (Pd/C) as the catalyst.
The primary challenge in the hydrogenolysis of the 3,4-dichlorobenzyl group is preventing the concurrent removal of the chlorine atoms from the aromatic ring. Achieving high selectivity for debenzylation over dehalogenation is critical for maintaining the structural integrity of the target molecule. Research has shown that with careful selection of the catalyst and optimization of reaction conditions, selectivities for debenzylation of over 99% can be achieved, minimizing the formation of dechlorinated byproducts to less than 1%.[1]
Key Parameters for Selective Hydrogenolysis
Several factors influence the outcome of the catalytic hydrogenolysis of 3,4-dichlorobenzyl ethers. Careful control of these parameters is essential to maximize the yield of the desired deprotected product while minimizing dehalogenation.
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The choice of catalyst, including the palladium loading and the characteristics of the carbon support, can significantly impact selectivity. In some cases, specific commercial catalysts may offer superior performance due to factors like metal dispersion and particle size.[1]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for hydrogenolysis include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).
-
Hydrogen Source and Pressure: The reaction can be carried out using hydrogen gas, typically at pressures ranging from atmospheric to several bars. Alternatively, catalytic transfer hydrogenolysis (CTH) offers a convenient and often safer method, employing a hydrogen donor such as formic acid, ammonium formate, or cyclohexadiene in the presence of the catalyst.[2]
-
Additives: The addition of certain reagents can suppress the undesired dehalogenation reaction. For instance, the presence of chloride salts has been reported to enhance the selectivity of debenzylation over dehalogenation.
-
Temperature: Most hydrogenolysis reactions are conducted at room temperature, offering a mild deprotection method.
Experimental Protocols
Two primary methods for the catalytic hydrogenolysis of 3,4-dichlorobenzyl ethers are presented below: standard hydrogenolysis using hydrogen gas and catalytic transfer hydrogenolysis.
Protocol 1: Standard Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the deprotection of a 3,4-dichlorobenzyl ether using palladium on carbon and hydrogen gas.
Materials:
-
3,4-Dichlorobenzyl protected substrate
-
Palladium on carbon (5% or 10% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or THF)
-
Hydrogen gas source (balloon or cylinder)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite® or syringe filter)
Procedure:
-
To a reaction flask containing the 3,4-dichlorobenzyl protected substrate, add the chosen anhydrous solvent (e.g., 10-20 mL per gram of substrate).
-
Carefully add 5% or 10% Pd/C catalyst to the solution. The catalyst loading can range from 5 to 20 mol% relative to the substrate.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction vessel. This can be achieved by attaching a balloon filled with hydrogen or by connecting to a hydrogen cylinder and pressurizing the vessel to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product by a suitable method, such as column chromatography, if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)
This protocol provides an alternative to using hydrogen gas, employing a hydrogen donor in the presence of the palladium catalyst.
Materials:
-
3,4-Dichlorobenzyl protected substrate
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or 1,4-cyclohexadiene)
-
Solvent (e.g., methanol, ethanol)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite® or syringe filter)
Procedure:
-
Dissolve the 3,4-dichlorobenzyl protected substrate in the chosen solvent (e.g., methanol or ethanol) in a reaction flask.
-
Add the hydrogen donor to the solution. For example, use 3-5 equivalents of ammonium formate.
-
Carefully add the 5% or 10% Pd/C catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If formic acid or ammonium formate was used, an aqueous work-up may be necessary to remove residual salts. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product as needed.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenolysis of benzyl ethers, with a focus on selective deprotection in the presence of chloro substituents.
Table 1: General Reaction Parameters for Selective Hydrogenolysis
| Parameter | Condition | Notes |
| Catalyst | 5% or 10% Pd/C | Catalyst choice can influence selectivity. |
| Catalyst Loading | 5 - 20 mol% | Higher loadings may increase reaction rate but could also promote side reactions. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Solvent can affect reaction rate and selectivity. |
| Hydrogen Source | H₂ gas (1-4 atm) or Transfer Reagent | CTH is often a safer and more convenient alternative. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Additive | Chloride Salts (optional) | Can be added to suppress dehalogenation. |
Table 2: Comparison of Hydrogenolysis Methods
| Method | Advantages | Disadvantages |
| Standard Hydrogenolysis (H₂ gas) | High reaction rates, clean byproducts. | Requires specialized equipment for high pressure, handling of flammable gas. |
| Catalytic Transfer Hydrogenolysis | No need for H₂ gas handling, milder conditions. | May require removal of the hydrogen donor byproduct, potentially slower reaction rates. |
Visualizations
Logical Relationship of Selective Hydrogenolysis
The desired reaction pathway involves the selective cleavage of the C-O bond of the benzyl ether while preserving the C-Cl bonds on the aromatic ring. The primary side reaction is the hydrogenolysis of the C-Cl bonds (dehalogenation).
References
Application Notes and Protocols: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde as a Versatile Intermediate in the Synthesis of Combretastatin Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its structure, featuring a dichlorinated benzyl ether moiety, makes it an attractive building block for creating analogues of natural products with enhanced biological activity or improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of stilbene-based natural product analogues, specifically focusing on derivatives of Combretastatin A-4, a potent anti-cancer agent.
The stilbene core of combretastatins is crucial for their biological activity, which primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] By incorporating the 4-[(3,4-dichlorobenzyl)oxy]phenyl group into the stilbene scaffold, novel analogues can be synthesized, potentially offering altered solubility, metabolic stability, and target binding affinity. The primary synthetic routes to achieve this are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both of which are highly effective for the formation of carbon-carbon double bonds.[2][3][4][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 297.14 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). |
| CAS Number | Not available |
Applications in Natural Product Analogue Synthesis
The primary application of this compound in this context is as an electrophilic partner in olefination reactions to construct the stilbene bridge of combretastatin analogues. The dichlorobenzyl ether moiety can influence the electronic and steric properties of the resulting molecule, which in turn can affect its biological activity.
Synthesis of a Combretastatin A-4 Analogue
A plausible synthetic target is (Z)-1-(3,4,5-trimethoxyphenyl)-2-(4-((3,4-dichlorobenzyl)oxy)phenyl)ethene. This analogue retains the trimethoxyphenyl ring known to be important for the activity of Combretastatin A-4, while introducing the novel dichlorobenzylated ring.[1]
Experimental Protocols
Two robust and widely used methods for the synthesis of the target stilbene analogue are the Wittig reaction and the Horner-Wadsworth-Emmons reaction. Both protocols are detailed below.
Protocol 1: Synthesis via the Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes, often with a preference for the Z-isomer when using non-stabilized ylides.[3][4][6][7][8]
Step 1: Preparation of the Phosphonium Salt
-
To a solution of 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether, add phosphorus tribromide (0.4 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl bromide.
-
Dissolve the crude bromide and triphenylphosphine (1.1 eq) in anhydrous toluene and heat to reflux for 18 hours.
-
Cool the reaction mixture to room temperature, collect the precipitate by filtration, wash with cold toluene, and dry under vacuum to yield (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide.
Step 2: The Wittig Reaction
-
Suspend the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the Z and E isomers and obtain the target (Z)-stilbene analogue.
Table 1: Typical Wittig Reaction Parameters
| Parameter | Value |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Typical Yield (Z:E ratio) | 60-80% (variable, often favoring Z-isomer) |
Protocol 2: Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction typically favors the formation of the E-alkene and is advantageous due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[2][5][9][10]
Step 1: Preparation of the Phosphonate Ester
-
Combine 3,4,5-trimethoxybenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the mixture at 120-130 °C for 4-6 hours (Arbuzov reaction).
-
Cool the reaction mixture to room temperature and remove any excess triethyl phosphite under high vacuum to yield the crude diethyl (3,4,5-trimethoxybenzyl)phosphonate. This is often used without further purification.
Step 2: The Horner-Wadsworth-Emmons Reaction
-
Dissolve the phosphonate ester (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a base such as sodium hydride (NaH) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target (E)-stilbene analogue.
Table 2: Typical Horner-Wadsworth-Emmons Reaction Parameters
| Parameter | Value |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) |
| Solvent | Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Typical Yield (E:Z ratio) | 70-95% (highly selective for E-isomer) |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to a combretastatin analogue.
Biological Signaling Pathway
Caption: Inhibition of tubulin polymerization by combretastatins.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Williamson Ether Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis. This method is a reliable and efficient approach for the preparation of aryl ethers, which are common structural motifs in pharmaceuticals and other biologically active molecules.
Reaction Scheme
The synthesis involves the reaction of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base, typically potassium carbonate, in an appropriate solvent. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ from 4-hydroxybenzaldehyde, acts as a nucleophile and displaces the chloride from 3,4-dichlorobenzyl chloride.
Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxybenzaldehyde | 1.0 equivalent | [1] |
| 3,4-Dichlorobenzyl chloride | 1.5 equivalents | [1] |
| Potassium Carbonate (K₂CO₃) | 2.5 equivalents | [1] |
| Product | ||
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.14 g/mol | |
| Melting Point | 92 °C | |
| Appearance | White to pale yellow solid | [1] |
| Reaction Conditions | ||
| Solvent | Acetonitrile (MeCN) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | ||
| Typical Yield | 98-99% | [1] |
| Spectroscopic Data | (Predicted based on analogous compounds) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.90 (s, 1H, CHO), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.50 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=2.0 Hz, 1H, Ar-H), 7.25 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 190.8, 163.5, 137.0, 133.0, 132.0, 131.0, 130.5, 129.0, 128.0, 115.0, 70.0 | |
| IR (KBr) ν (cm⁻¹) | ~2920, 2850 (C-H), ~1685 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether) | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol, absolute
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Apparatus for filtration
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in dry acetonitrile, add anhydrous potassium carbonate (2.5 eq.) and 3,4-dichlorobenzyl chloride (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, concentrate the crude reaction mixture under vacuum using a rotary evaporator.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from absolute ethanol to yield the pure this compound as a white to pale yellow solid.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Williamson Ether Synthesis
The following diagram illustrates the mechanistic pathway of the Williamson ether synthesis.
Caption: Mechanism of the Williamson ether synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.
Troubleshooting Guide
Low product yield in the synthesis of this compound, typically achieved through a Williamson ether synthesis, is a common issue. This guide addresses potential causes and provides systematic solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 4-Hydroxybenzaldehyde | The phenoxide, formed from the deprotonation of 4-hydroxybenzaldehyde, is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile and consequently a slower reaction rate. Ensure the base is strong enough and used in an appropriate molar excess. For a moderately acidic phenol like 4-hydroxybenzaldehyde, bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used. For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, although this increases the risk of side reactions.[1] It is also crucial to use anhydrous conditions, as water can consume the base and hydrolyze the alkyl halide. |
| Poor Quality of Reagents | The purity of starting materials is critical. 4-Hydroxybenzaldehyde can oxidize over time. 3,4-Dichlorobenzyl chloride can degrade, especially in the presence of moisture. Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous, as water can interfere with the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can accelerate S\N2 reactions.[2] |
| Suboptimal Reaction Temperature | The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2] A typical temperature range is 50-100 °C. If the reaction is sluggish, gradually increase the temperature. However, excessively high temperatures can promote side reactions like elimination and decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion. Williamson ether syntheses can take anywhere from 1 to 24 hours.[2] |
Problem 2: Formation of Significant By-products
| Potential Cause | Troubleshooting Steps |
| Elimination of 3,4-Dichlorobenzyl Chloride | Base-catalyzed elimination of the alkyl halide to form an alkene is a common competing reaction, especially with sterically hindered alkyl halides or when using a strong, bulky base.[2] Since 3,4-dichlorobenzyl chloride is a primary halide, elimination is less likely but can be promoted by excessively high temperatures or a very strong base. Use a milder base like K₂CO₃ and maintain a moderate reaction temperature. |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] The choice of solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF or DMSO favor O-alkylation. Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide, making the ring carbons more nucleophilic and leading to C-alkylation. |
| Hydrolysis of 3,4-Dichlorobenzyl Chloride | If water is present in the reaction mixture, it can react with the 3,4-dichlorobenzyl chloride to form the corresponding alcohol, reducing the amount of alkylating agent available for the desired reaction. Ensure all reagents and solvents are anhydrous. |
| Self-condensation of 4-Hydroxybenzaldehyde | Under strongly basic conditions, aldehydes can undergo self-condensation reactions (e.g., Cannizzaro reaction if no alpha-hydrogens are present, or aldol-type reactions if they are). While less common under typical Williamson ether synthesis conditions, it is a possibility. Use a moderate base and avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a Williamson ether synthesis, which proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.[2]
Q2: Which base should I use for this synthesis?
A2: A moderately strong base is typically sufficient. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Other options include sodium hydroxide (NaOH) or, for more challenging reactions, sodium hydride (NaH). The choice of base can influence the reaction rate and the formation of by-products.
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether syntheses as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices.[2] Acetone can also be used. Protic solvents should be avoided as they can lead to undesired C-alkylation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q5: What is a typical work-up and purification procedure for this product?
A5: After the reaction is complete, the mixture is typically cooled and then poured into water. The product, being an organic molecule, will likely precipitate or can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes reported yields for the Williamson ether synthesis of similar aromatic aldehydes, which can serve as a benchmark for the synthesis of this compound.
| Starting Aldehyde | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dihydroxybenzaldehyde | 3,4-Dichlorobenzyl chloride | NaHCO₃ | DMF | 40 | 24 | 68 | [3] |
| 4-Hydroxybenzaldehyde | o-Chlorobenzyl chloride | K₂CO₃ | MeCN | Room Temp | - | 98 | [4] |
| 4-Hydroxybenzaldehyde | m-Chlorobenzyl chloride | K₂CO₃ | MeCN | Room Temp | - | 99 | [4] |
| 4-Hydroxybenzaldehyde | p-Chlorobenzyl chloride | K₂CO₃ | MeCN | Room Temp | - | 98 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from similar syntheses)
This protocol is a general guideline adapted from procedures for analogous Williamson ether syntheses. Optimization may be required to achieve the best yield.
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.).
-
Add anhydrous DMF or MeCN to dissolve the 4-hydroxybenzaldehyde.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Add 3,4-dichlorobenzyl chloride (1.0 - 1.2 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold deionized water. A precipitate of the crude product may form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction solvent).
-
Combine the organic extracts and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group.
Q2: What are the recommended starting materials, base, and solvent for this synthesis?
The common reactants are 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride. A mild inorganic base such as anhydrous potassium carbonate (K(_2)CO(_3)) is typically used to deprotonate the phenolic hydroxyl group. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred to facilitate the S(_N)2 reaction and ensure the desired O-alkylation.[1]
Q3: What is a typical yield for this reaction?
Under optimized conditions, the synthesis of 4-((chlorobenzyl)oxy)benzaldehyde derivatives can achieve high yields, often in the range of 98-99%.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride). The reaction is considered complete upon the disappearance of the limiting starting material and the appearance of a new spot corresponding to the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate Base: The base may not be strong enough or used in sufficient quantity to deprotonate the 4-hydroxybenzaldehyde effectively. 2. Poor Quality Reagents: Starting materials or solvents may be impure or contain water. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Ensure anhydrous potassium carbonate is used in a slight excess (e.g., 1.5 equivalents). 2. Use freshly opened or purified reagents. Ensure solvents are anhydrous. 3. Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC. |
| Presence of Unreacted 4-Hydroxybenzaldehyde | 1. Insufficient Alkylating Agent: An inadequate amount of 3,4-dichlorobenzyl chloride was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess of 3,4-dichlorobenzyl chloride (e.g., 1.1 equivalents). 2. Continue stirring the reaction at room temperature or with gentle heating and monitor by TLC until the 4-hydroxybenzaldehyde is consumed. |
| Formation of 3,4-Dichlorobenzyl Alcohol | Hydrolysis of Alkyl Halide: Presence of water in the reaction mixture can lead to the hydrolysis of 3,4-dichlorobenzyl chloride.[2] | Ensure all glassware is oven-dried before use and use anhydrous solvents. Store 3,4-dichlorobenzyl chloride in a tightly sealed container in a dry environment. |
| Formation of C-Alkylated Byproduct | Solvent Choice: While less common with aprotic solvents, the use of protic solvents can promote C-alkylation of the phenoxide. | Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation. |
| Formation of 4-Hydroxybenzoic Acid and 4-Hydroxybenzyl Alcohol | Cannizzaro Reaction: As a non-enolizable aldehyde, 4-hydroxybenzaldehyde can undergo a Cannizzaro reaction (disproportionation) in the presence of a strong base.[3][4] | Use a mild base like potassium carbonate. Avoid stronger bases such as sodium hydroxide or potassium hydroxide. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material 1 | 4-Hydroxybenzaldehyde | [1] |
| Starting Material 2 | 3,4-Dichlorobenzyl chloride | [1] |
| Base | Anhydrous Potassium Carbonate (K(_2)CO(_3)) | [1] |
| Solvent | Acetonitrile (MeCN) | [1] |
| Temperature | Room Temperature | [1] |
| Reported Yield | 98-99% | [1] |
Experimental Protocol
Synthesis of this compound
This protocol is adapted from a reported procedure for the synthesis of similar compounds.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Anhydrous Potassium Carbonate (K(_2)CO(_3))
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup (e.g., funnel, beakers)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction (disappearance of 4-hydroxybenzaldehyde), the reaction mixture can be worked up by filtering off the inorganic salts and evaporating the solvent.
-
The crude product can then be purified, for example, by recrystallization.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
References
- 1. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
General Purification Issues
Q1: What are the most common impurities in my crude this compound sample?
A1: Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride. Side products may also be present, arising from over-alkylation or reactions involving residual solvents or bases used in the synthesis.[1][2] The synthesis of related substituted benzaldehydes can sometimes result in side products like benzoic acids if oxidation occurs.[3]
Q2: Which purification method, recrystallization or column chromatography, is better for my sample?
A2: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound, especially on a larger scale.[4][5] It is ideal if your crude product is mostly the desired compound with minor, structurally different impurities.
-
Column Chromatography is highly versatile and excellent for separating complex mixtures, including isomers or impurities with similar polarity to the product.[6][7] It is the preferred method for samples with multiple impurities or when high purity is critical on a small to medium scale.[8]
Troubleshooting: Column Chromatography
Q3: How do I select the right solvent system (mobile phase) for silica gel column chromatography?
A3: The selection of an appropriate solvent system is crucial for good separation.[6] A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][2] Use Thin-Layer Chromatography (TLC) to test various solvent ratios. The ideal system should give your product a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurities.
Q4: My product is co-eluting with an impurity. How can I improve the separation?
A4: Poor separation can be addressed in several ways:
-
Optimize the Mobile Phase: Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the retention time of all compounds on the silica gel, potentially improving separation.[9]
-
Use a Different Solvent System: Sometimes, changing one of the solvents (e.g., substituting dichloromethane for ethyl acetate) can alter the selectivity of the separation.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[7]
-
Reduce Column Loading: Overloading the column with too much crude material is a common cause of poor resolution.[9] As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude sample.
Q5: My product is showing significant peak tailing on the column. What causes this and how can I fix it?
A5: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase, particularly if there are acidic silica sites.[9] Although the target molecule is neutral, trace acidic impurities could be the cause. Adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase can help neutralize these sites and improve the peak shape.[8][9]
Troubleshooting: Recrystallization
Q6: How do I choose the best solvent for recrystallization?
A6: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] Impurities should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[10] For aromatic aldehydes, common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixed solvent systems like ethanol/water.[11][12]
Q7: I've cooled my solution, but no crystals are forming. What should I do?
A7: This phenomenon is called supersaturation. To induce crystallization, you can:
-
Scratch the Flask: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic glass fragments provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.[11]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it and attempt to cool the solution again.
Q8: My product "oiled out" instead of forming crystals. How can I fix this?
A8: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To resolve this, reheat the solution to re-dissolve the oil. Then, either add more solvent or allow the solution to cool much more slowly. Using a mixed solvent system and adding the anti-solvent (the one in which the compound is less soluble) dropwise to the hot solution can also prevent oiling out.[10]
Quantitative Data Summary
The following tables provide representative data to guide purification method selection.
Table 1: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Purity Achieved | >99% (Typical) | 98-99% (Typical) |
| Typical Yield | 70-90% | 60-85% |
| Scalability | Good for mg to low-gram scale | Excellent for gram to kg scale |
| Impurity Profile | Effective for close-running spots | Best for removing minor impurities |
| Time/Labor | More labor-intensive | Less labor-intensive |
Table 2: Representative Recrystallization Solvent Screening Data
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Estimated Purity |
| Ethanol | High | Moderate | Slow, large needles | Good |
| Isopropanol | High | Low | Rapid, fine powder | Excellent |
| Ethyl Acetate / Hexane (1:3) | Moderate | Very Low | Good, well-formed | Excellent |
| Toluene | High | Moderate | Slow, plates | Fair |
| Water | Insoluble | Insoluble | N/A | N/A |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying 1 gram of crude this compound.
-
TLC Analysis: Determine the optimal mobile phase using TLC. Test solvent systems such as Hexane:Ethyl Acetate (e.g., from 9:1 to 4:1 v/v). Aim for a product Rf of ~0.3.
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.
-
Add another layer of sand (~1 cm) on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin elution, collecting fractions in test tubes.
-
If using a gradient, start with the low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:1, then 4:1) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is for recrystallizing 5 grams of crude product using an isopropanol solvent system.
-
Dissolution: Place the crude this compound (5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 50-75 mL) and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask to slow the cooling process further. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. Determine the melting point and yield of the final product.
Visualized Workflows and Logic
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
Caption: Troubleshooting logic for inducing crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. magritek.com [magritek.com]
- 7. orgsyn.org [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3,4-Dichlorobenzyl Ether Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3,4-dichlorobenzyl ether. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 3,4-dichlorobenzyl ether?
A1: The most common method for preparing 3,4-dichlorobenzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol (R-OH) by a base to form an alkoxide, which then acts as a nucleophile and attacks 3,4-dichlorobenzyl halide (typically chloride or bromide) in an SN2 reaction to form the desired ether.[1][2]
Q2: What are the key starting materials for the Williamson ether synthesis of 3,4-dichlorobenzyl ether?
A2: The essential starting materials are:
-
An alcohol (the source of the OR group in the final ether).
-
3,4-Dichlorobenzyl halide (e.g., 3,4-dichlorobenzyl chloride or bromide).
-
A suitable base to deprotonate the alcohol.
-
An appropriate solvent.
Q3: Which factors are critical for maximizing the yield of 3,4-dichlorobenzyl ether?
A3: Several factors significantly influence the reaction yield:
-
Choice of Base: A base strong enough to completely deprotonate the alcohol is crucial.
-
Solvent Selection: The solvent plays a key role in solvating the reactants and influencing the nucleophilicity of the alkoxide.
-
Reaction Temperature: Optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Purity of Reagents: The presence of water can consume the base and lead to unwanted side reactions, so anhydrous conditions are recommended.[3]
Q4: Can phase-transfer catalysis (PTC) be used for this synthesis?
A4: Yes, phase-transfer catalysis is an excellent option for this reaction. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the 3,4-dichlorobenzyl halide occurs. This can allow for the use of milder bases like sodium hydroxide and can lead to improved reaction rates and yields.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (the alcohol and 3,4-dichlorobenzyl halide), you can observe the disappearance of the reactants and the appearance of the product spot. The ether product will typically have a different Rf value than the starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the alcohol. 2. Poor Quality Reagents: Starting materials may be impure or degraded. 3. Presence of Water: Moisture can quench the alkoxide and hydrolyze the benzyl halide. 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a stronger base: Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH). 2. Purify starting materials: Ensure the alcohol and 3,4-dichlorobenzyl halide are pure. 3. Use anhydrous conditions: Dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[3] |
| Multiple Spots on TLC (Byproduct Formation) | 1. Competing E2 Elimination: The alkoxide is acting as a base and promoting elimination of H-X from the benzyl halide to form an alkene (less common with primary benzyl halides). 2. Self-condensation of 3,4-dichlorobenzyl halide: Under strongly basic conditions, the halide can react with itself. 3. Hydrolysis of 3,4-dichlorobenzyl halide: If water is present, the halide can be hydrolyzed to 3,4-dichlorobenzyl alcohol. | 1. Use a less hindered base: If the alcohol is bulky, it can favor elimination. 2. Control stoichiometry and addition: Add the 3,4-dichlorobenzyl halide slowly to the solution of the alkoxide. 3. Ensure anhydrous conditions: As mentioned previously, rigorously exclude water from the reaction. |
| Difficult Purification | 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Polar Byproducts: Inorganic salts or other polar impurities are present. | 1. Drive the reaction to completion: Increase the reaction time or temperature, or use a slight excess of one reactant (preferably the more easily removed one). 2. Aqueous Workup: An aqueous workup can effectively remove inorganic salts and other water-soluble impurities. Column chromatography on silica gel is often necessary for final purification. |
Data Presentation
Table 1: Effect of Base and Solvent on Ether Yield (General Trends)
| Base | Solvent | Typical Yield Range | Comments |
| Sodium Hydride (NaH) | DMF, THF | Good to Excellent | Strong, non-nucleophilic base; requires anhydrous conditions. |
| Potassium Hydroxide (KOH) | DMSO, Ethanol | Moderate to Good | A common and less hazardous base; may require higher temperatures. |
| Sodium Hydroxide (NaOH) with PTC | Toluene/Water | Good to Excellent | Phase-transfer catalysis allows for milder conditions. |
| Potassium Carbonate (K2CO3) | Acetone, DMF | Moderate to Good | A weaker base, often requires higher temperatures and longer reaction times. |
Table 2: Influence of Leaving Group on Reaction Rate
| Leaving Group (on Benzyl Moiety) | Relative Reaction Rate |
| -I (Iodide) | Fastest |
| -Br (Bromide) | Fast |
| -Cl (Chloride) | Moderate |
| -OTs (Tosylate) | Fast |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol is a general procedure adaptable for the synthesis of 3,4-dichlorobenzyl ether from an alcohol and 3,4-dichlorobenzyl chloride.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Alcohol Deprotonation: The alcohol (1.0 equivalent) is dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) and the solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Ether Formation: The reaction mixture is cooled back to 0 °C, and a solution of 3,4-dichlorobenzyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and then heated to 50-70 °C. The progress is monitored by TLC.
-
Workup: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This protocol provides an alternative using a phase-transfer catalyst, which can be more convenient for larger-scale reactions.
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask are added the alcohol (1.0 equivalent), toluene, an aqueous solution of sodium hydroxide (50% w/w, 3-5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).
-
Addition of Benzyl Halide: 3,4-Dichlorobenzyl chloride (1.1 equivalents) is added to the stirred biphasic mixture.
-
Reaction: The mixture is heated to 70-90 °C with vigorous stirring for several hours. The progress of the reaction is monitored by TLC.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and the layers are separated in a separatory funnel. The aqueous layer is extracted twice with toluene or another suitable organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the Williamson ether synthesis of 3,4-dichlorobenzyl ether.
Caption: Troubleshooting logic for addressing low yield in 3,4-dichlorobenzyl ether synthesis.
References
Technical Support Center: Purification Strategies for Reactions Involving 3,4-Dichlorobenzyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-dichlorobenzyl chloride. It provides detailed troubleshooting advice, frequently asked questions, and standardized protocols for the effective removal of unreacted 3,4-dichlorobenzyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted 3,4-dichlorobenzyl chloride?
A1: The primary challenges include its relatively high boiling point, its reactivity towards nucleophiles and water, and its similar polarity to many reaction products, which can complicate purification by chromatography or crystallization. Under basic conditions or in the presence of water, it can hydrolyze to the corresponding 3,4-dichlorobenzyl alcohol, introducing another impurity.
Q2: What is the first step I should take to remove unreacted 3,4-dichlorobenzyl chloride after my reaction is complete?
A2: The initial step is typically to quench the reaction to neutralize any remaining reactive species. This involves carefully adding a quenching agent to the reaction mixture. The choice of quenching agent depends on the stability of your desired product.
Q3: Can I remove 3,4-dichlorobenzyl chloride by a simple aqueous wash?
A3: While a simple aqueous wash will not completely remove 3,4-dichlorobenzyl chloride due to its poor water solubility, it is a crucial step in the workup process.[1] Washing with a basic solution like sodium bicarbonate can help to hydrolyze the unreacted chloride to the more polar 3,4-dichlorobenzyl alcohol, which can then be more easily separated.[2]
Q4: Is distillation a viable method for removing 3,4-dichlorobenzyl chloride?
A4: Vacuum distillation can be a suitable method if your desired product is significantly less volatile than 3,4-dichlorobenzyl chloride (boiling point: 122-124 °C at 14 mmHg).[3] However, this method is not recommended if your product is thermally sensitive.
Troubleshooting Guides
Issue 1: Persistent presence of 3,4-dichlorobenzyl chloride in the product after workup.
| Potential Cause | Troubleshooting Step |
| Incomplete quenching | Increase the amount of quenching agent and/or the reaction time for the quench. Ensure vigorous stirring to maximize contact between the reactants. |
| Insufficient hydrolysis during basic wash | Increase the concentration of the basic solution (e.g., from 5% to 10% sodium bicarbonate) or increase the washing time. |
| Inefficient extraction | Perform multiple extractions with an appropriate organic solvent to ensure all organic components are transferred from the aqueous layer. |
| Product and starting material have very similar polarities | Optimize the solvent system for flash column chromatography to achieve better separation. Consider using a gradient elution. |
Issue 2: Formation of 3,4-dichlorobenzyl alcohol as a major byproduct.
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction mixture | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Hydrolysis during aqueous workup | This is an expected outcome of a basic wash intended to remove the benzyl chloride. The resulting alcohol can often be more easily separated from the desired product by chromatography due to its higher polarity. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
This protocol is a general method for quenching a reaction containing unreacted 3,4-dichlorobenzyl chloride and performing an initial purification.
Materials:
-
Reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Caution: Gas evolution (CO₂) may occur.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete quenching and hydrolysis of the unreacted 3,4-dichlorobenzyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the separation of a product from residual 3,4-dichlorobenzyl chloride using flash chromatography. The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) beforehand.[4]
Materials:
-
Crude product containing 3,4-dichlorobenzyl chloride
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Determine the Solvent System: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is good separation from the 3,4-dichlorobenzyl chloride spot.[4]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and load it onto the column.[5]
-
Elute the Column: Run the column using the predetermined solvent system, applying pressure to achieve a fast flow rate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products if a suitable solvent can be found where the solubility of the product and 3,4-dichlorobenzyl chloride differ significantly with temperature.[6][7][8][9]
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Select a Solvent: Choose a solvent or solvent mixture in which the desired product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] 3,4-dichlorobenzyl chloride is generally soluble in non-polar solvents like hexanes and toluene.[1]
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallize: Allow the solution to cool slowly to room temperature to allow for the formation of large crystals. Then, place the flask in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.
Data Presentation
Table 1: Physical Properties of 3,4-Dichlorobenzyl Chloride
| Property | Value | Reference |
| CAS Number | 102-47-6 | [3] |
| Molecular Formula | C₇H₅Cl₃ | [3] |
| Molecular Weight | 195.47 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 122-124 °C / 14 mmHg | [3] |
| Density | 1.411 g/mL at 25 °C | [3] |
| Solubility | Good solubility in non-polar solvents (e.g., hexane, toluene), limited solubility in polar solvents. | [1] |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Quenching/Washing | Chemical conversion to a more easily separable compound (3,4-dichlorobenzyl alcohol). | Simple, effective for initial cleanup. | May introduce other impurities, not a complete purification method on its own. |
| Flash Chromatography | Differential adsorption onto a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility at varying temperatures. | Can yield very pure crystalline products. | Only applicable to solid products, requires finding a suitable solvent. |
| Vacuum Distillation | Separation based on differences in boiling points. | Effective for large quantities and thermally stable compounds. | Not suitable for heat-sensitive compounds. |
Visualizations
Caption: General workflow for the removal of unreacted 3,4-dichlorobenzyl chloride.
Caption: Decision tree for selecting a purification method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,4-Dichlorobenzyl chloride 97 102-47-6 [sigmaaldrich.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Purification [chem.rochester.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. web.mnstate.edu [web.mnstate.edu]
Stability of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in different solvents
Welcome to the technical support center for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to its functional groups: the aldehyde and the ether linkage. The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. The ether linkage could potentially undergo cleavage under harsh acidic conditions. Additionally, as with many aromatic compounds, there may be some sensitivity to light (photostability).
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, the compound is expected to be most stable in aprotic, non-polar to moderately polar organic solvents such as hexanes, toluene, and dichloromethane, provided they are free of oxidizing impurities and stored under an inert atmosphere. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common for solubility but may present challenges over long-term storage if they contain water or impurities.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation products would be:
-
4-[(3,4-Dichlorobenzyl)oxy]benzoic acid: Formed via oxidation of the aldehyde group.
-
4-Hydroxybenzaldehyde and 3,4-Dichlorobenzyl alcohol: Formed by the cleavage of the ether bond, potentially under strong acidic or basic conditions.
-
3,4-Dichlorobenzaldehyde and 4-hydroxybenzaldehyde: While less common, cleavage on the other side of the ether oxygen could theoretically occur.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The choice of solvent is also critical; use high-purity, dry solvents.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Prepare fresh stock solutions before each experiment. If using aqueous buffers, assess the stability of the compound in the buffer at the experimental temperature over the time course of the assay. Consider using a co-solvent like DMSO, but keep the final concentration low. |
| Oxidation of the aldehyde group. | Degas aqueous buffers and media before adding the compound. Consider adding an antioxidant to the stock solution if compatible with the experimental setup. |
| Precipitation of the compound in aqueous media. | Determine the solubility of the compound in your specific assay buffer. You may need to adjust the final concentration or the percentage of co-solvent. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Solvent-induced degradation. | Analyze the stability of the compound in the HPLC mobile phase. If the mobile phase is acidic or basic, it may be causing on-column degradation. |
| Degradation in the stock solution. | Re-evaluate your storage conditions (temperature, light exposure, atmosphere). Perform a forced degradation study to identify potential degradation products and their retention times. |
| Contamination of the solvent. | Use fresh, high-purity solvents for preparing solutions and for the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[1] These studies involve exposing the compound to stress conditions to accelerate degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
A stability-indicating method is one that can separate the parent compound from its degradation products.
Protocol 2: HPLC Method for Stability Testing
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). - Flow Rate: 1.0 mL/min. - Detection: UV at a suitable wavelength (e.g., 254 nm). - Injection Volume: 10 µL. - Column Temperature: 30°C.
Data Presentation
The following table summarizes hypothetical stability data for this compound in common laboratory solvents under specific storage conditions.
Table 1: Stability of this compound in Various Solvents
| Solvent | Storage Condition | Purity after 1 week (%) | Purity after 4 weeks (%) | Major Degradation Product |
| Acetonitrile | 4°C, in the dark | >99 | 98 | 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid |
| DMSO | Room Temp, ambient light | 95 | 88 | 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid |
| Methanol | 4°C, in the dark | 98 | 96 | 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid |
| Dichloromethane | Room Temp, ambient light | >99 | >99 | Not Detected |
| Aqueous Buffer (pH 7.4) | 37°C | 90 | 75 | 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid |
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Troubleshooting inconsistent experimental results.
References
Preventing byproduct formation in 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride and forming the desired ether linkage.
Q2: What are the most common side reactions and byproducts in this synthesis?
A2: While the Williamson ether synthesis is generally efficient for this type of reaction, several side reactions can lead to the formation of byproducts:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride in the product mixture.
-
Products of 3,4-Dichlorobenzyl chloride Decomposition: Under basic conditions, benzyl halides can undergo self-condensation or elimination reactions, although this is less common with primary halides.
-
Aldol Condensation: 4-hydroxybenzaldehyde can potentially undergo self-condensation under basic conditions, though this is not typically a major byproduct in this specific synthesis.
-
Over-alkylation: While not an issue with the mono-hydroxy starting material, in related syntheses with dihydroxybenzaldehydes, reaction at multiple sites can occur.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of n-hexane and ethyl acetate. The disappearance of the starting materials (4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride) and the appearance of the product spot will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Ineffective base. 4. Moisture in the reaction. | 1. Increase reaction time and monitor by TLC. 2. Optimize temperature; a moderate temperature (e.g., 40-80°C) is often effective.[1] 3. Use a suitable base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] 4. Ensure all glassware is dry and use anhydrous solvents. |
| Presence of Unreacted 4-Hydroxybenzaldehyde | 1. Insufficient amount of 3,4-dichlorobenzyl chloride. 2. Incomplete reaction. | 1. Use a slight excess of 3,4-dichlorobenzyl chloride. 2. Extend the reaction time. |
| Presence of Unreacted 3,4-Dichlorobenzyl chloride | 1. Insufficient amount of 4-hydroxybenzaldehyde or base. 2. Low reaction temperature. | 1. Ensure at least stoichiometric amounts of 4-hydroxybenzaldehyde and base are used. 2. Increase the reaction temperature within the optimal range. |
| Formation of an Oily or Gummy Product | 1. Presence of multiple byproducts. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of the solvent under reduced pressure. |
| Difficulty in Product Purification | 1. Similar polarities of the product and byproducts. | 1. Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a similar synthesis of 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
10% Aqueous HCl
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (~1.0 mmol) in anhydrous DMF (5 mL), add sodium bicarbonate (~1.5 mmol), 3,4-dichlorobenzyl chloride (~1.2 mmol), and sodium iodide (~0.3 mmol).
-
Stir the resulting mixture at 40°C for approximately 24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, add 10% aqueous HCl (10 mL) to the reaction mixture.
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Quantitative Data from a Similar Synthesis
The following data is for the synthesis of 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde, which can serve as a reference.[1]
| Parameter | Value |
| Starting Material | 3,4-Dihydroxybenzaldehyde (125 mg) |
| Product | 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde |
| Yield | 181 mg (68%) |
| Purification Method | Chromatography (15% EtOAc/hexanes) |
| Melting Point | 153°C (decomposed) |
Visualizations
Caption: Williamson Ether Synthesis of this compound.
Caption: Post-Reaction Workflow and Troubleshooting Logic.
References
Technical Support Center: Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the 4-hydroxybenzaldehyde. 2. Poor Quality Reagents: Starting materials or solvent may be wet or impure. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 4. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Use a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous. 2. Use anhydrous solvents (e.g., dry DMF or acetonitrile) and pure starting materials. 3. Increase the reaction temperature. Temperatures between 40°C and 80°C have been reported for similar reactions.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. |
| Presence of Unreacted 4-Hydroxybenzaldehyde | 1. Insufficient Base: Not enough base was used to deprotonate all of the 4-hydroxybenzaldehyde. 2. Insufficient Alkylating Agent: Not enough 3,4-dichlorobenzyl chloride was added to react with all the generated phenoxide. | 1. Use a slight excess of the base (e.g., 1.5 equivalents) to ensure complete deprotonation.[1] 2. Use a slight excess of 3,4-dichlorobenzyl chloride (e.g., 1.1 equivalents). |
| Formation of Side Products (Impurities) | 1. Side reaction of the alkyl halide: 3,4-Dichlorobenzyl chloride is a primary benzylic halide and is not prone to E2 elimination, but impurities in the halide could lead to side products.[3][4] 2. Over-alkylation: If there are other reactive sites, they might get alkylated. (Not applicable for 4-hydroxybenzaldehyde). 3. C-alkylation: Alkali phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation. | 1. Ensure the purity of the 3,4-dichlorobenzyl chloride. 2. This is not a common issue with 4-hydroxybenzaldehyde. 3. Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. |
| Difficult Product Purification | 1. Product "oiling out": The product may separate as an oil instead of crystallizing during recrystallization. 2. Co-precipitation of impurities: Impurities with similar solubility may co-crystallize with the product. | 1. Try using a mixed solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/hexane).[5] Allow the solution to cool slowly without disturbance.[5] 2. If recrystallization is ineffective, purify the product using column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is achieved through a Williamson ether synthesis.[3][4] This is a nucleophilic substitution (SN2) reaction where the phenoxide ion of 4-hydroxybenzaldehyde, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride and forming the ether linkage.[1]
Q2: Which base is most suitable for this reaction?
A2: For the synthesis of aryl ethers, mild bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[2] Stronger bases like sodium hydride (NaH) can also be employed. The choice of base can influence the reaction rate and yield.[2]
Q3: What solvent should I use?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are recommended for this reaction.[1][6] These solvents effectively dissolve the reactants and facilitate the SN2 reaction. It is crucial to use anhydrous solvents to prevent side reactions.
Q4: Can I use 3,4-dichlorobenzyl bromide instead of the chloride?
A4: Yes, the corresponding bromide can also be used. In SN2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl. Therefore, the bromide might react faster than the chloride.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q6: What are the key safety precautions for this experiment?
A6: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. 3,4-Dichlorobenzyl chloride is a lachrymator and an irritant. DMF is a skin and eye irritant. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Quantitative Data Presentation
The following table summarizes quantitative data from analogous Williamson ether syntheses involving substituted benzaldehydes. This data can serve as a benchmark for the synthesis of this compound.
| Product | Reactants | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(Hexyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, 1-Bromohexane | K₂CO₃ / DMF | 80 | 12 | 95 | [1] |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde | 4-Hydroxybenzaldehyde, 4-Chlorobenzyl chloride | K₂CO₃ / MeCN | Room Temp. | - | 99 | [6] |
| 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde, 3,4-Dichlorobenzyl chloride | NaHCO₃ / DMF | 40 | 20 | 68 | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the Williamson ether synthesis of similar compounds.[1][2][6]
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 10 mL per gram of 4-hydroxybenzaldehyde).
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Add 3,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-hydroxybenzaldehyde spot has disappeared.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of DMF used).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[5] If further purification is required, column chromatography on silica gel can be performed.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
The most common impurities can be categorized as starting materials, by-products from the synthesis process, and degradation products. The synthesis of this compound is typically a Williamson ether synthesis.[1][2][3] Based on this, the primary potential impurities are:
-
Starting Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dichlorobenzyl chloride
-
-
By-products:
-
Isomers of the final product (e.g., from isomeric impurities in the starting materials)
-
Products from side reactions, such as the self-condensation of starting materials.
-
-
Degradation Products:
-
4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (from oxidation of the aldehyde)
-
4-Hydroxybenzaldehyde and 3,4-Dichlorobenzyl alcohol (from hydrolysis of the ether linkage)
-
Q2: What analytical techniques are most suitable for analyzing impurities in this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the analysis of non-volatile impurities in this compound. Gas Chromatography (GC) may be suitable for analyzing volatile impurities that might be present in the starting materials. For structural elucidation and confirmation of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What could be the cause?
Poor peak shape is a common issue in HPLC analysis.[1] Several factors can contribute to this:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based column can interact with polar analytes, causing peak tailing. Using a base-deactivated column or adding a competitive base (like triethylamine) to the mobile phase can help.
-
Mismatched Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.[4]
-
Column Degradation: Loss of stationary phase or a void at the column inlet can lead to poor peak shapes.[5]
Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?
Identifying unknown peaks is a critical part of impurity analysis. A systematic approach is necessary:
-
Blank Injection: Run a blank (injection of the mobile phase or sample solvent) to ensure the peaks are not from the system or solvent.
-
Spiking: Inject known potential impurities (starting materials, expected by-products) individually to see if their retention times match the unknown peaks.
-
LC-MS Analysis: If the impurity cannot be identified by spiking, LC-MS analysis can provide the molecular weight and fragmentation pattern, which are crucial for structural elucidation.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and confirm their presence in the sample.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Co-elution of Impurities with the Main Peak
Symptoms:
-
The main peak is broad or asymmetrical.
-
The peak area of the main peak is not reproducible.
-
A shoulder is observed on the main peak.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Resolution | Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).[2] |
| Try a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl). | |
| Adjust the column temperature. | |
| Presence of Isomeric Impurities | Isomers often have very similar polarities. A longer column or a column with a smaller particle size may be needed to improve resolution. |
Issue 2: Baseline Noise or Drift
Symptoms:
-
The baseline on the chromatogram is not stable, showing noise, spikes, or a continuous drift.[5]
Possible Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using sonication or an online degasser.[2] Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase or Column | Use high-purity solvents and freshly prepared mobile phases.[4] Flush the column with a strong solvent to remove contaminants. |
| Detector Lamp Instability | Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[2] |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. Ensure the ambient laboratory temperature is stable.[2] |
Experimental Protocols
General HPLC Method for Impurity Profiling
This is a starting point for method development and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30.1-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Visualizations
Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.
Caption: Relationship between starting materials and potential impurities.
References
Validation & Comparative
A Comparative Analysis of Benzyl and 3,4-Dichlorobenzyl Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical strategic decision in the design of complex multi-step organic syntheses. The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. This guide provides a detailed comparison of the widely used benzyl (Bn) protecting group and its halogenated analogue, the 3,4-dichlorobenzyl (DCB) group, for the protection of hydroxyl functionalities. This analysis is supported by available experimental data and established principles of organic chemistry to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Benzyl and 3,4-Dichlorobenzyl Protecting Groups
The benzyl group is a mainstay in organic synthesis, valued for its general stability under a wide range of reaction conditions, including acidic and basic media.[1][2] Its removal is most commonly and efficiently achieved by catalytic hydrogenolysis, a mild reductive method.[3]
The 3,4-dichlorobenzyl group is a less common alternative that offers a modified reactivity profile due to the presence of two electron-withdrawing chlorine atoms on the aromatic ring. This substitution is expected to alter the stability of the protecting group under various conditions, potentially offering advantages in specific synthetic contexts where the traditional benzyl group may be unsuitable.
Comparative Stability and Reactivity
The stability of a protecting group is paramount to its successful application. The following table summarizes the expected and reported stability of benzyl and 3,4-dichlorobenzyl ethers under various reaction conditions. It is important to note that direct quantitative comparative studies between these two specific protecting groups are not extensively available in the literature; therefore, some of the stated stability for the 3,4-dichlorobenzyl group is inferred from established principles of physical organic chemistry.
| Condition Category | Reagent/Condition | Benzyl (Bn) Ether Stability | 3,4-Dichlorobenzyl (DCB) Ether Stability | Rationale for Difference |
| Acidic | Strong Acids (e.g., HBr, BCl₃, BBr₃) | Labile | Labile | Both are cleaved by strong acids, though the rate may differ. |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | Generally Stable | Both are typically stable to mild acidic conditions. | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | Generally Stable | Both are ether linkages and are stable to strong bases. |
| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Stable under thermal conditions; can be cleaved photochemically.[4] | Expected to be more stable than Bn. | The electron-withdrawing chloro groups deactivate the aromatic ring towards oxidation. |
| Ceric Ammonium Nitrate (CAN) | Stable | Expected to be more stable than Bn. | Similar to DDQ, the deactivated ring is less susceptible to oxidation. | |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | Labile, potentially faster cleavage. | The C-Cl bonds are susceptible to hydrogenolysis, which may facilitate cleavage of the C-O bond. |
| Dissolving Metal Reduction (Na/NH₃) | Labile | Labile | Both are susceptible to cleavage under these conditions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their practical application.
Protection of Alcohols
Protocol 1: Williamson Ether Synthesis for Benzylation
This is a standard and widely used method for the formation of benzyl ethers.
-
Reaction: R-OH + Bn-Br + NaH → R-OBn + NaBr + H₂
-
Procedure:
-
To a solution of the alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (Bn-Br, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-12 hours).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Williamson Ether Synthesis for 3,4-Dichlorobenzylation (Representative)
This protocol is an adaptation of the standard Williamson ether synthesis for the 3,4-dichlorobenzyl group.
-
Reaction: R-OH + DCB-Cl + NaH → R-ODCB + NaCl + H₂
-
Procedure:
-
Follow the same procedure as for benzylation (Protocol 1), substituting 3,4-dichlorobenzyl chloride or bromide for benzyl bromide.
-
Reaction times may vary depending on the reactivity of the alcohol and should be monitored by TLC.
-
Deprotection of Benzyl and 3,4-Dichlorobenzyl Ethers
Protocol 3: Catalytic Hydrogenolysis for Debenzylation
This is the most common and mild method for the cleavage of benzyl ethers.
-
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Protocol 4: Reductive Cleavage of 3,4-Dichlorobenzyl Ethers (Anticipated)
Due to the presence of C-Cl bonds, hydrogenolysis of 3,4-dichlorobenzyl ethers may proceed more rapidly and can also lead to the reduction of the chlorine substituents.
-
Reaction: R-ODCB + H₂ (gas) --(Pd/C)--> R-OH + 3,4-Dichlorotoluene (and potentially other reduced byproducts)
-
Procedure:
-
Follow the same procedure as for debenzylation (Protocol 3).
-
Careful monitoring of the reaction is crucial to minimize over-reduction of the aromatic ring or dehalogenation. The choice of catalyst and reaction conditions may need to be optimized to achieve selective C-O bond cleavage.
-
Conclusion
The benzyl protecting group remains a versatile and reliable choice for the protection of hydroxyl groups, with a wealth of literature to support its application. The 3,4-dichlorobenzyl group, while less studied, presents an intriguing alternative. Its electron-withdrawing nature suggests enhanced stability towards oxidative conditions, which could be advantageous in synthetic routes involving oxidation steps where a standard benzyl group might be labile. Conversely, the presence of chloro-substituents may increase its lability under certain reductive conditions, a factor that requires careful consideration and optimization.
For researchers, the choice between these two protecting groups will depend on the specific chemical environment of their synthetic intermediates. The benzyl group is the standard choice for general applications, while the 3,4-dichlorobenzyl group may offer a solution for syntheses requiring high stability to oxidation. Further systematic studies are needed to fully elucidate the quantitative differences in reactivity and to expand the utility of the 3,4-dichlorobenzyl protecting group in complex molecule synthesis.
References
A Researcher's Guide to the Stability of Substituted Benzyl Protecting Groups
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecular architectures. Among these, benzyl (Bn) ethers and their substituted analogues are workhorse protecting groups for hydroxyl and amino functionalities due to their general robustness.[1][2] However, the true power of this protecting group family lies in the tunable stability offered by aromatic substitution, which allows for selective deprotection and orthogonal strategies.[3][4]
This guide provides an objective comparison of the stability and lability of the parent benzyl (Bn) group and its common electron-rich derivatives, the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic endeavors.
The primary distinction between these groups lies in their electronic properties.[4] Electron-donating methoxy substituents on the aromatic ring increase the electron density, rendering the group more susceptible to cleavage under acidic and oxidative conditions compared to the unsubstituted benzyl group.[3][5] The 2,4-dimethoxybenzyl group, with an additional ortho-methoxy substituent, is even more electron-rich and thus the most labile of the three under these conditions.[4][5] This differential reactivity is the cornerstone of their application in orthogonal protection strategies.[3][5]
Comparative Stability and Deprotection Conditions
The choice of a benzyl-type protecting group is dictated by its stability towards various reaction conditions planned in the synthetic route and the specific conditions available for its removal. The following table summarizes the relative lability of Bn, PMB, and DMB groups under common deprotection conditions.
| Protecting Group | Structure | Acidic Cleavage (e.g., TFA) | Oxidative Cleavage (e.g., DDQ) | Reductive Cleavage (H₂/Pd-C) |
| Benzyl (Bn) | Stable (requires strong acid)[2][6] | Very Slow / Requires Harsh Conditions[7][8] | Readily Cleaved[1][6][9] | |
| p-Methoxybenzyl (PMB) | Labile (milder than DMB)[10] | Readily Cleaved[7][11][12] | Readily Cleaved[13] | |
| 2,4-Dimethoxybenzyl (DMB) | Very Labile (cleaved under mild acid)[5][14] | More Reactive than PMB[12][15] | Readily Cleaved[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful implementation in the laboratory. The following are representative protocols for the cleavage of DMB, PMB, and Bn ethers.
Protocol 1: Acidic Cleavage of a 2,4-Dimethoxybenzyl (DMB) Ether with Trifluoroacetic Acid (TFA)
The high acid lability of the DMB group allows for its removal under very mild conditions, preserving other acid-sensitive functionalities.[14] The cleavage proceeds through a resonance-stabilized 2,4-dimethoxybenzyl carbocation.[14]
Objective: To selectively cleave a DMB ether in the presence of more robust protecting groups.
Materials:
-
DMB-protected substrate
-
Dichloromethane (CH₂)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Scavenger (optional, e.g., triethylsilane or anisole)
Procedure:
-
Dissolve the DMB-protected substrate in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M. If the substrate may be sensitive to the electrophilic carbocation byproduct, add a scavenger (1-5 equivalents).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration, typically 5-10% (v/v).[5][14]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 30 minutes to 2 hours.[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, extract with an organic solvent such as ethyl acetate or dichloromethane (3x).[14]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.[14]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether with DDQ
The electron-rich nature of the PMB group allows for selective oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a method that leaves many other protecting groups, including the parent Bn group, intact.[7][11][12] The reaction proceeds through a charge-transfer complex.[12][16]
Objective: To selectively deprotect a PMB ether under neutral conditions.
Materials:
-
PMB-protected substrate
-
Dichloromethane (CH₂)
-
Water (H₂O)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate in a mixture of CH₂Cl₂ and H₂O (typically a ratio of 10:1 to 20:1 v/v) to a concentration of approximately 0.03-0.05 M.[7][16] The presence of water is crucial for the hydrolysis of the intermediate.[16]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equivalents) to the solution in one portion.[16] The mixture will typically develop a deep color (green or brown) indicating the formation of the charge-transfer complex.[16]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7]
-
Continue stirring for the specified time (typically 1-4 hours) while monitoring the reaction by TLC.[7][16]
-
Once the starting material is consumed, dilute the reaction with CH₂Cl₂ and quench with a saturated aqueous NaHCO₃ solution to neutralize the DDQH₂ byproduct.[7][16]
-
Separate the organic phase, wash it again with saturated aqueous NaHCO₃, and then with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Protocol 3: Reductive Cleavage of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common method for cleaving the robust benzyl ether.[2][6] It is favored for its clean reaction profile and the formation of volatile toluene as a byproduct.[17]
Objective: To cleave a benzyl ether under neutral, reductive conditions.
Materials:
-
Benzyl-protected substrate
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)[9][17]
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a syringe filter
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a flask equipped with a magnetic stir bar.[17]
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[1][17] For more resistant substrates, the catalyst loading can be increased.[17]
-
Seal the reaction vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Replace the inert atmosphere with hydrogen gas (H₂). For laboratory scale, this is often accomplished by evacuating and backfilling with H₂ from a balloon three times.[17]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[17]
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent to ensure complete recovery of the product.[17]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.
Protecting Group Strategy Workflow
The selection of a protecting group is a critical decision in synthesis design. The following diagram illustrates a logical workflow for choosing and removing a benzyl-type protecting group based on the required stability and desired deprotection method.
Caption: Workflow for benzyl protecting group selection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. academic.oup.com [academic.oup.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to confirm the chemical structure of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The guide outlines the expected data from various analytical techniques and compares it with a structurally related alternative, 4-chlorobenzaldehyde. This objective comparison, supported by experimental data, serves as a robust methodology for structural verification.
Spectroscopic Data Comparison
The confirmation of the this compound structure relies on the unique signals observed in different spectroscopic analyses. The following table summarizes the expected and observed quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For comparative purposes, data for 4-chlorobenzaldehyde is also presented.
| Spectroscopic Technique | This compound | 4-Chlorobenzaldehyde |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H, -CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.51 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.40 (d, J=1.8 Hz, 1H, Ar-H), 7.15 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 5.10 (s, 2H, -O-CH₂-) | δ 9.98 (s, 1H), 7.82 (d, J = 8.5 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H)[1] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 163.5, 137.0, 133.2, 132.2, 131.0, 130.6, 129.5, 128.8, 115.2, 69.2 | δ 190.8, 140.8, 134.6, 130.8, 129.3[1] |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1685 (C=O str.), ~1600, 1500 (Ar C=C str.), ~1250 (Ar-O-C str.), ~820 (p-subst. Ar C-H bend), ~800 (1,2,4-trisubst. Ar C-H bend), ~700 (C-Cl str.) | ~3080 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1700 (C=O str.), ~1590, 1480 (Ar C=C str.), ~825 (p-subst. Ar C-H bend), ~740 (C-Cl str.) |
| Mass Spec. (EI, m/z) | M⁺ at ~280, fragments at ~159 (dichlorobenzyl), ~121 (oxybenzaldehyde) | M⁺ at 140, [M-H]⁺ at 139, [M-CHO]⁺ at 111 |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: The spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) ionization is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
References
Comparative Analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of the purity of different batches of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde as determined by a robust High-Performance Liquid Chromatography (HPLC) method. The purity of this compound is critical for researchers, scientists, and drug development professionals, as impurities can lead to spurious results and side reactions in subsequent synthetic steps. This document outlines the detailed experimental protocol for the HPLC analysis and presents a comparative data summary.
The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used method for its high resolution and sensitivity in analyzing moderately polar organic compounds.[1] For comparison, this guide will present data from three different hypothetical batches of this compound, illustrating the capability of the HPLC method to discern variations in purity and impurity profiles.
Potential Impurities
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride. Therefore, potential process-related impurities could include unreacted starting materials and by-products. Additionally, oxidation of the aldehyde functional group can lead to the formation of the corresponding carboxylic acid, which is a common degradation product.
Potential impurities considered in this analysis are:
-
4-Hydroxybenzaldehyde (Starting Material)
-
3,4-Dichlorobenzyl alcohol (By-product from hydrolysis of the chloride)
-
4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (Oxidation Product)
Data Presentation
The following table summarizes the quantitative purity analysis of three different batches of this compound using the described HPLC method.
| Compound | Batch A (%) | Batch B (%) | Batch C (%) |
| This compound | 99.52 | 98.85 | 99.81 |
| 4-Hydroxybenzaldehyde | 0.15 | 0.48 | Not Detected |
| 3,4-Dichlorobenzyl alcohol | 0.08 | 0.25 | 0.05 |
| 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid | 0.25 | 0.42 | 0.14 |
| Total Purity | 99.52 | 98.85 | 99.81 |
Experimental Protocol: HPLC Purity Analysis
A detailed methodology is crucial for obtaining reliable and reproducible purity data. The following protocol was established for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for this separation.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (65:35 v/v) is used.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solutions by dissolving the test batches of this compound in the mobile phase to achieve the same concentration as the standard solution.
-
Impurity Standards: Prepare individual standard solutions of the potential impurities (4-hydroxybenzaldehyde, 3,4-dichlorobenzyl alcohol, and 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid) in the mobile phase to determine their retention times for peak identification.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the individual impurity standard solutions to identify their respective retention times.
-
Inject the sample solutions from each batch.
-
Record the chromatograms and integrate the peak areas for all components.
-
Calculate the percentage purity of each batch by the area normalization method.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis for the purity determination of this compound.
References
A Comparative Guide to the Efficacy of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in Multi-Step Synthesis
For researchers and professionals in drug development, the strategic use of protecting groups is paramount to the success of complex multi-step syntheses. 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde serves as a key intermediate, essentially a protected version of 4-hydroxybenzaldehyde, where the phenolic hydroxyl is masked by a 3,4-Dichlorobenzyl (DCB) ether. The efficacy of this reagent is determined by the stability of the DCB protecting group and the reactivity of the aldehyde moiety.
This guide provides an objective comparison of the 4-[(3,4-Dichlorobenzyl)oxy] protecting group against other common alternatives, supported by experimental data and protocols, to aid in the rational design of synthetic routes.
Synthesis of Substituted Benzyloxy Benzaldehydes
The most common and efficient method for preparing this compound and its analogues is the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a phenol (e.g., 4-hydroxybenzaldehyde) to form a phenoxide, which then displaces a halide from a substituted benzyl halide. The reaction is known for its broad scope and generally good yields, typically ranging from 50-95%.[2]
The table below compares the synthesis of this compound with analogues bearing different benzyl-type protecting groups.
| Product | Phenol Reactant | Benzyl Halide Reactant | Base / Conditions | Solvent | Yield | Reference |
| 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde | 4-Hydroxybenzaldehyde | 3,4-Dichlorobenzyl chloride | K₂CO₃, NaI, 40°C, 20h | DMF | ~68%* | [3] |
| 4-(Benzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃, reflux, 14h | Ethanol | High | [4] |
| 4-(p-Methoxybenzyloxy) benzaldehyde | 4-Hydroxybenzaldehyde | p-Methoxybenzyl chloride | K₂CO₃, NaI, 40°C, 20h | DMF | 75% | [3] |
*Yield is based on the synthesis of the analogous 3-hydroxy-4-(3,4-dichlorobenzyloxy)benzaldehyde under similar conditions.
Efficacy Comparison I: Protecting Group Stability and Cleavage
The primary advantage of the 3,4-Dichlorobenzyl (DCB) group lies in its exceptional stability compared to other common benzyl ethers. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring destabilizes the carbocation intermediate that forms during cleavage, rendering the ether bond more robust.[5] This enhanced stability makes it a "permanent" protecting group, ideal for syntheses requiring harsh conditions where other more labile groups would fail.
This stability provides crucial orthogonality, allowing for the selective deprotection of other groups in its presence. The following table summarizes the typical cleavage conditions for common benzyl-type protecting groups.
| Protecting Group | Abbreviation | Typical Cleavage (Deprotection) Conditions | Mechanism |
| 3,4-Dichlorobenzyl | DCB | Strong Lewis acids (e.g., BCl₃); Harsh catalytic hydrogenation. | Acid-catalyzed cleavage; Hydrogenolysis |
| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C); Strong acids.[6][7] | Hydrogenolysis |
| p-Methoxybenzyl | PMB | Oxidative Cleavage (DDQ, CAN).[7][8] | Single Electron Transfer (SET) |
| 3,4-Dimethoxybenzyl | DMB | Mild Oxidative Cleavage (DDQ).[9] | Single Electron Transfer (SET) |
The increased stability of the DCB group allows for a synthetic strategy where a PMB group can be removed with DDQ without affecting the DCB-protected phenol, a key advantage in multi-step routes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for 4-Hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the selective protection of the hydroxyl group in 4-hydroxybenzaldehyde is a critical step in multi-step organic syntheses. The choice of a suitable protecting group is paramount, as it must be stable under various reaction conditions while allowing for facile and selective removal. This guide provides an objective comparison of several common and alternative protecting groups for 4-hydroxybenzaldehyde, supported by experimental data and detailed protocols.
Comparison of Protecting Groups
The selection of an optimal protecting group is contingent on factors such as the stability towards anticipated reaction conditions (acidic, basic, oxidative, reductive), the ease of introduction and removal, and orthogonality with other protecting groups present in the molecule. The following sections detail the performance of common protecting groups for 4-hydroxybenzaldehyde.
Data Presentation
The following tables summarize the quantitative data for the protection and deprotection of the hydroxyl group of 4-hydroxybenzaldehyde with various protecting groups.
Table 1: Protection of 4-Hydroxybenzaldehyde
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (Bn) | Benzyl chloride, NaHCO₃, NaI | DMF | 20 | 71 | [1] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, NaHCO₃, NaI | DMF | 24 | 75 | [1] |
| Allyl | Allyl bromide, K₂CO₃ | Acetone | 2 | Not specified | [2] |
| Allyl | Allyl bromide, Sodium metal | Ethanol | 24 | 89 | [3] |
| Acetate (Ac) | Acetic anhydride, VOSO₄ (1%) | Solvent-free | 24 | 80 (for thymol) | [4] |
| TBDMS | TBDMS-Cl, Imidazole | DMF | 2-4 | >90 (for phenols) | [5] |
| MOM | MOM-Cl, DIPEA | DCM | 2-4 | >90 (for phenols) | [5] |
Note: Some yields are for similar phenolic substrates and serve as a general reference.
Table 2: Deprotection of Protected 4-Hydroxybenzaldehyde Derivatives
| Protected Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (Bn) | H₂, 10% Pd/C | EtOH | Not specified | >95 (general) | [5] |
| p-Methoxybenzyl (PMB) | DDQ | Toluene | 71 | 79 (for carbazole) | [6] |
| Allyl | Pd(PPh₃)₄, K₂CO₃ | Methanol | Not specified | 82-97 (general) | [7] |
| Acetate (Ac) | P(4-VPH)ClO₄ | Ethanol | 0.08 | 96 | [8] |
| TBDMS | TBAF (1M solution) | THF | 0.75 | Low (32%) to >95 (general) | [5][9] |
| MOM | 2M HCl | Methanol | Not specified | >90 (general) | [5] |
Note: Some yields are for similar substrates and serve as a general reference. The yield for TBDMS deprotection can be low due to the basicity of TBAF, and buffered conditions are recommended for sensitive substrates.
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Benzyl (Bn) Protection of 4-Hydroxybenzaldehyde
To a solution of 4-hydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), sodium bicarbonate (1.5 mmol), benzyl chloride (2.0 mmol), and sodium iodide (0.3 mmol) are added. The resulting mixture is stirred at 40°C for 24 hours. After cooling, 10% aqueous HCl (10 mL) is added, and the solution is extracted with ethyl acetate (3 x 10 mL). The combined organic fractions are washed with brine (10 mL), dried over anhydrous MgSO₄, and the solvent is evaporated in vacuo. The crude product is purified by silica gel chromatography to afford 4-benzyloxybenzaldehyde.[1]
Catalytic Hydrogenolysis for Benzyl (Bn) Deprotection
The benzyl-protected 4-hydroxybenzaldehyde (1.0 mmol) is dissolved in a suitable solvent like ethanol or ethyl acetate. To this solution, 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added. The reaction vessel is purged with hydrogen gas (H₂), and a hydrogen atmosphere is maintained (e.g., using a balloon). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4-hydroxybenzaldehyde.
tert-Butyldimethylsilyl (TBDMS) Protection of 4-Hydroxybenzaldehyde
4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) are dissolved in anhydrous DMF. tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) is added at room temperature, and the mixture is stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be purified by flash column chromatography.[5]
TBAF-mediated Deprotection of TBDMS Ether
To a cold (0 °C) solution of the TBDMS-protected 4-hydroxybenzaldehyde (1.0 equiv.) in dry tetrahydrofuran (THF), tetra-n-butylammonium fluoride (TBAF) (1.1 equiv. of a 1 M solution in THF) is added. The resulting solution is stirred for 45 minutes, allowing the mixture to warm to room temperature. The solution is then diluted with dichloromethane and quenched with water. The organic layer is separated, washed with brine, and dried over magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to give 4-hydroxybenzaldehyde.[9] For base-sensitive substrates, buffering the TBAF with acetic acid is recommended to improve yields.[9]
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting a suitable protecting group for 4-hydroxybenzaldehyde based on the planned synthetic route.
Caption: Decision workflow for selecting a protecting group for 4-hydroxybenzaldehyde.
Conclusion
The choice of a protecting group for 4-hydroxybenzaldehyde is a strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative overview of several widely used protecting groups, highlighting their respective advantages and disadvantages through quantitative data and detailed experimental protocols. By considering the stability and deprotection conditions outlined, researchers can make an informed choice of a protecting group that is orthogonal to their specific synthetic transformations, ultimately facilitating the successful synthesis of complex target molecules.
References
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 8. 4-Hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Biological Activities of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde and its derivatives. The information is compiled from various studies and presented to facilitate the understanding of their potential as therapeutic agents.
Derivatives of benzaldehyde, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a dichlorobenzyl ether moiety at the 4-position of the benzaldehyde scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the anticancer, anti-inflammatory, and enzyme inhibitory activities of this compound derivatives, presenting available experimental data and methodologies to aid in further research and development.
Anticancer Activity
Several studies have highlighted the potential of benzaldehyde derivatives as anticancer agents, with activity observed against various human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC50 values) of various benzaldehyde derivatives against different cancer cell lines. While specific data for this compound derivatives is limited in the reviewed literature, the data for structurally related compounds provide valuable insights into their potential efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde | Various | Not specified, but showed antitumor activity | [1] |
| Vanillin | Breast Cancer | Not specified, but showed anticancer effects | [2] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Not Specified | Not Specified, but showed antibacterial activity | [3] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 (Breast) | 4.2 | [4] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 (Breast) | 2.4 | [4] |
| Thiazolidinone derivative | MDA-MB-231 (Breast) | 1.9 ± 1.15 | [4] |
| s-Triazine derivative | MCF-7 (Breast) | 0.77 ± 0.01 | [4] |
| s-Triazine derivative | MDA-MB-231 (Breast) | 6.49 ± 0.04 | [4] |
| Mebendazole (a benzimidazole derivative) | MDA-MB-231 (TNBC) | Showed anticancer effect at 0.5 and 1 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10 to 200 µM) dissolved in a suitable solvent like DMSO and incubated for a specified period (e.g., 24 or 48 hours).[5]
-
MTT Addition: After the incubation period, an MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
Benzaldehyde derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammation.
Mechanism of Action: NF-κB and Nrf2/HO-1 Pathways
Certain benzaldehyde derivatives isolated from marine fungi have been shown to exert their anti-inflammatory effects by inactivating the NF-κB pathway and inducing heme oxygenase-1 (HO-1) expression through the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., Indomethacin), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg body weight).[7]
-
Carrageenan Injection: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Enzyme Inhibition
The inhibitory activity of this compound derivatives against various enzymes is a key area of interest for their therapeutic potential.
Comparative Enzyme Inhibitory Activity
The following table presents the inhibitory concentrations (IC50 or Ki) of various benzaldehyde derivatives against different enzymes.
| Compound/Derivative | Enzyme | IC50 / Ki | Reference |
| 4-Bromobenzaldehyde | Mushroom Tyrosinase | IC50 = 114 µM | [8] |
| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | IC50 = 175 µM | [8] |
| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | IC50 = 387 µM | [8] |
| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Mouse Aldehyde Dehydrogenase (Class I) | Ki = 10 nM (with propanal) | [9] |
| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Human Aldehyde Dehydrogenase (Class I) | Ki = 3 nM (with propanal) | [9] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli FabH | IC50 = 1.7 mM | [3] |
| Substituted benzylidene derivative (IND-30) | Human Acetylcholinesterase (hAChE) | IC50 = 4.16 ± 0.063 µM | [10] |
| Substituted benzylidene derivative (IND-30) | Human Butyrylcholinesterase (hBuChE) | IC50 = 95.34 ± 0.144 µM | [10] |
Experimental Protocol: General Enzyme Inhibition Assay
The protocol for determining enzyme inhibitory activity generally involves the following steps:
-
Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and test compound solutions.
-
Assay Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.
This guide provides a foundational understanding of the biological activities of this compound derivatives based on existing literature. Further focused research on this specific scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 6. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde analogs, delving into their structure-activity relationships (SAR) with a focus on anticancer and enzyme-inhibiting properties. While specific data for the 3,4-dichloro-substituted title compound is limited in publicly available literature, this guide draws upon data from structurally related benzyloxybenzaldehyde analogs to provide valuable insights.
Core Structure and Rationale
The core structure of the compounds discussed features a benzaldehyde ring connected to a substituted benzyl group via an ether linkage at the 4-position. This benzyloxybenzaldehyde scaffold has emerged as a promising pharmacophore in the development of therapeutic agents. The aldehyde group can act as a reactive center or a key binding motif, while the lipophilic benzyl ether portion can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The substitutions on both the benzaldehyde and the benzyl rings play a crucial role in modulating the biological activity of these analogs.
Comparative Analysis of Biological Activity
To elucidate the SAR of this compound analogs, we have compiled and compared quantitative data from studies on related benzyloxybenzaldehyde derivatives. The primary biological activities explored are anticancer effects, particularly against the human leukemia (HL-60) cell line, and inhibition of aldehyde dehydrogenase (ALDH), a family of enzymes implicated in cancer cell survival and resistance to chemotherapy.
Anticancer Activity against HL-60 Cells
A study on a series of benzyloxybenzaldehyde derivatives revealed that substitutions on both the benzyloxy and benzaldehyde moieties significantly impact their cytotoxic activity against HL-60 cells. The following table summarizes the key findings.
| Compound ID | Benzaldehyde Ring Substitution | Benzyl Ring Substitution | IC50 (µM) against HL-60 Cells |
| 1 | 2-(benzyloxy) | Unsubstituted | > 10 |
| 2 | 2-(benzyloxy) | 2-Chloro | 8.2 |
| 3 | 2-(benzyloxy) | 4-Chloro | 7.5 |
| 4 | 2-(benzyloxy)-5-chloro | Unsubstituted | 9.1 |
Table 1: Anticancer activity of selected benzyloxybenzaldehyde analogs against the HL-60 human leukemia cell line.
From this data, several SAR trends can be observed:
-
Position of the Benzyloxy Group: A 2-(benzyloxy) substitution on the benzaldehyde ring appears to be a favorable feature for anticancer activity.
-
Halogen Substitution on the Benzyl Ring: The introduction of a chlorine atom on the benzyl ring, at either the 2- or 4-position, significantly enhances the cytotoxic activity compared to the unsubstituted analog. This suggests that halogenation of the benzyl moiety is a key strategy for improving the anticancer potency of this class of compounds.
-
Halogen Substitution on the Benzaldehyde Ring: A chlorine substitution on the benzaldehyde ring also contributes to the cytotoxic effect.
While direct data for a 3,4-dichloro substitution is unavailable, the enhanced activity of mono-chloro analogs suggests that di-substitution might further potentiate the anticancer effects. The electronic and steric properties of the di-chloro substitution pattern would likely influence the molecule's interaction with its biological target.
Aldehyde Dehydrogenase (ALDH) Inhibition
Benzyloxybenzaldehyde derivatives have also been investigated as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a promising target in cancer therapy. A study exploring various analogs provided the following IC50 values.
| Compound ID | Benzaldehyde Ring Substitution | Benzyl Ring Substitution | ALDH1A3 IC50 (µM) |
| 5 | 4-(benzyloxy) | Unsubstituted | > 10 |
| 6 | 4-(benzyloxy) | 4-Methoxy | 1.29 |
| 7 | 4-(benzyloxy) | 4-Chloro | 0.23 |
Table 2: Inhibitory activity of selected 4-(benzyloxy)benzaldehyde analogs against ALDH1A3.
The SAR for ALDH1A3 inhibition reveals:
-
Substitution on the Benzyl Ring is Crucial: Similar to the anticancer activity, substitution on the benzyl ring is critical for potent ALDH1A3 inhibition.
-
Electron-Withdrawing Groups Enhance Activity: A chloro-substituted analog (Compound 7) exhibited significantly higher potency than a methoxy-substituted analog (Compound 6), suggesting that electron-withdrawing groups on the benzyl ring are favorable for ALDH1A3 inhibition.
These findings strongly suggest that the 3,4-dichloro substitution pattern in the title compound would likely result in potent ALDH1A3 inhibitory activity.
Experimental Protocols
To aid in the further investigation of these analogs, detailed methodologies for the key experiments are provided below.
Synthesis of Benzyloxybenzaldehyde Analogs
The general synthetic route for benzyloxybenzaldehyde analogs involves the Williamson ether synthesis.
Caption: General synthetic scheme for benzyloxybenzaldehyde analogs.
Procedure:
-
A mixture of the appropriately substituted phenol (1 equivalent), substituted benzyl halide (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) is refluxed in a suitable solvent like acetone or DMF.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired benzyloxybenzaldehyde analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT assay to determine anticancer activity.
Procedure:
-
Cancer cells (e.g., HL-60) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized analogs and a vehicle control (e.g., DMSO).
-
After a 48-72 hour incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
ALDH Enzyme Inhibition Assay
The inhibitory activity of the analogs against ALDH enzymes can be measured using a fluorescence-based assay that monitors the production of NADH.
Safety Operating Guide
Proper Disposal of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a halogenated organic compound. Adherence to these protocols is crucial due to the potential hazards associated with this class of chemicals.
Hazard Profile and Safety Precautions
-
Skin and Eye Damage: May cause severe skin burns and eye damage.[1][2][3][4]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[2][5]
Disposal Procedures
The following step-by-step process outlines the proper disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[5][6][7]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6][8] Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[8]
Step 2: Container Selection and Labeling
-
Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[7] The container must be in good condition.
-
Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[6][7] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[7]
-
An indication of the hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
The approximate concentration and quantity of the waste.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated and secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Closed Containers: Keep the waste container tightly closed except when adding waste.[7][8]
-
Secondary Containment: It is good practice to store the waste container in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Protocols: Adhere to all specific protocols and documentation requirements set by your institution for hazardous waste disposal. Waste material must be disposed of in accordance with national and local regulations.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes typical hazard classifications for similar dichlorobenzaldehyde compounds.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Aquatic Hazard (Acute) | 2 |
| Aquatic Hazard (Chronic) | 2 |
Note: This data is based on related compounds and should be used as a guideline. Always handle unknown compounds with the utmost caution.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Safe Handling of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals
Immediate Safety and Hazard Summary
Based on analogous compounds, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is presumed to be a hazardous substance that requires careful handling to mitigate risks. It is likely to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled. Additionally, it is expected to be toxic to aquatic life with long-lasting effects. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of engineering controls and personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential burns. |
| Eye and Face Protection | Safety goggles and a face shield | To protect against splashes and airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | To prevent inhalation of dust or vapors, especially when handling the solid form or creating solutions. |
| Engineering Control | Chemical Fume Hood | To ensure adequate ventilation and minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, avoiding the generation of dust.
-
Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and rinsate, must be collected in a designated hazardous waste container.
-
Container Labeling : The hazardous waste container must be clearly labeled with the chemical name and a description of the contents.
-
Professional Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
